Heptyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFYIAABKQDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-01-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, heptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8063911 | |
| Record name | Heptyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-37-0 | |
| Record name | Heptyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptyl methacryate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl methacrylate | |
| Source | DTP/NCI | |
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| Record name | 2-Propenoic acid, 2-methyl-, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063911 | |
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| Record name | Heptyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.297 | |
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| Record name | HEPTYL METHACRYATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AE7956C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Heptyl Methacrylate and Its Associated Polymers
Monomer Synthesis Pathways and Optimization
The synthesis of heptyl methacrylate (B99206) primarily proceeds through two established chemical pathways: direct esterification of methacrylic acid and transesterification of a lower alkyl methacrylate.
Direct Esterification
This classical approach involves the reaction of methacrylic acid with heptyl alcohol (1-heptanol) in the presence of an acid catalyst. aidic.it The reaction is a Fischer-Speier esterification, an equilibrium process where a carboxylic acid and an alcohol form an ester and water. To drive the equilibrium towards the product side and achieve high yields, the water by-product is continuously removed from the reaction mixture, typically through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane.
Commonly employed catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or organic sulfonic acids like p-toluenesulfonic acid (PTSA). Optimization of this pathway involves adjusting several parameters. An excess of heptyl alcohol can be used to shift the equilibrium, and catalyst loading is typically kept low (e.g., 0.01-0.02 mol per mol of methacrylic acid) to minimize side reactions. A critical aspect of the synthesis is the inclusion of a polymerization inhibitor, such as hydroquinone, to prevent the premature radical polymerization of the methacrylate double bond at the elevated temperatures (80–125 °C) required for the reaction. researchgate.net
Transesterification
An alternative and often cleaner route is the transesterification of a more common and volatile methacrylate, such as methyl methacrylate (MMA), with heptyl alcohol. researchgate.net This method avoids the direct handling of the more corrosive methacrylic acid. The reaction involves swapping the methyl group of MMA for the heptyl group from heptyl alcohol, producing heptyl methacrylate and methanol (B129727) as a by-product.
The equilibrium is driven forward by removing the low-boiling methanol from the reaction mixture via distillation. uliege.be Catalysts for this process are typically organometallic compounds, with titanium alkoxides like titanium(IV) isopropoxide or n-butyl titanate being particularly effective. researchgate.net The reaction is generally carried out at temperatures between 100 °C and 150 °C. researchgate.net Similar to direct esterification, polymerization inhibitors are essential to prevent unwanted polymerization during the synthesis. researchgate.net
Table 1: Comparison of this compound Monomer Synthesis Pathways
| Feature | Direct Esterification | Transesterification |
| Reactants | Methacrylic Acid, Heptyl Alcohol | Methyl Methacrylate, Heptyl Alcohol |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | Titanium Alkoxides (e.g., Ti(OiPr)₄) researchgate.net |
| By-product | Water (H₂O) | Methanol (CH₃OH) uliege.be |
| Typical Temp. | 80–125 °C | 100–150 °C researchgate.net |
| Key Optimization | Azeotropic removal of water, use of polymerization inhibitor. researchgate.net | Distillative removal of methanol, use of polymerization inhibitor. researchgate.netuliege.be |
Homopolymerization Techniques
Poly(this compound) is synthesized through the polymerization of this compound monomers. Various techniques can be employed, ranging from conventional free radical methods to more advanced controlled polymerization processes that allow for precise control over the polymer's molecular architecture.
Conventional free radical polymerization is a robust and widely used method for producing poly(alkyl methacrylates). The process is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. mdpi.com These radicals then attack the vinyl group of the this compound monomer, initiating a propagating polymer chain.
The polymerization rate is dependent on the concentrations of both the monomer and the initiator. mdpi.com The kinetic chain length, which influences the final molecular weight of the polymer, is directly proportional to the monomer concentration and inversely proportional to the square root of the initiator concentration. mdpi.com Termination of the growing polymer chains occurs primarily through disproportionation, especially at higher temperatures, which is a common characteristic for the polymerization of methacrylate monomers. aidic.it While effective for producing high molecular weight polymers, this method offers limited control over the polymer's molecular weight distribution (polydispersity) and architecture. mdpi.com
Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). However, its application to alkyl methacrylates is challenging due to the high reactivity of the propagating enolate anion. researchgate.net This can lead to side reactions, such as nucleophilic attack on the ester carbonyl group of the monomer or another polymer chain ("backbiting"), which terminates the living chain. researchgate.netafinitica.com
To suppress these side reactions, anionic polymerization of methacrylates is typically conducted under stringent conditions, including the use of highly purified reagents and solvents (like tetrahydrofuran, THF) and very low temperatures (e.g., -78 °C). rsc.orgcornell.edu Initiators are often sterically hindered or less nucleophilic organometallic compounds, such as diphenylmethyl potassium or organolithium compounds used in conjunction with additives like lithium chloride (LiCl) or diethylzinc (B1219324) (Et₂Zn), which help to stabilize the propagating species. afinitica.comrsc.org For instance, the anionic polymerization of n-hexyl methacrylate, a close analog of this compound, has been successfully carried out at temperatures from 0 °C to 60 °C using potassium tert-butoxide (t-BuOK) as an initiator in THF, demonstrating the feasibility of this method for long-chain alkyl methacrylates under specific conditions. rsc.org
Controlled Radical Polymerization (CRP) techniques combine the robustness of free radical polymerization with the ability to control polymer architecture, characteristic of living polymerizations. These methods introduce a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species, significantly reducing the rate of irreversible termination reactions. sigmaaldrich.com
ATRP is a versatile CRP method for polymerizing methacrylates. The process is catalyzed by a transition metal complex (commonly copper or nickel-based) that reversibly activates a dormant polymer chain, which is capped with a halogen atom (typically bromine or chlorine). acs.orgcmu.edu The initiator is an alkyl halide, and the catalyst system typically consists of a metal halide (e.g., Cu(I)Br or NiBr₂) and a ligand (e.g., a bipyridine derivative or a multidentate amine like PMDETA). cornell.eduacs.org
For long-chain alkyl methacrylates like this compound, the polymerization can be carried out in bulk or in solvents such as toluene or anisole (B1667542) at temperatures ranging from 80-110 °C. cornell.edu14.139.213 The polymerization of hexyl methacrylate, for example, has been demonstrated using a NiBr₂(PPh₃)₂ catalyst system, yielding well-defined polymers with low polydispersities (Mₙ/Mₙ ≈ 1.1–1.4). cornell.eduacs.org The molecular weight of the resulting polymer is determined by the initial ratio of monomer to initiator and increases linearly with monomer conversion, confirming the controlled nature of the polymerization. cmu.edu
Table 2: Typical Conditions for ATRP of Long-Chain Alkyl Methacrylates
| Component | Example | Role / Purpose |
| Monomer | Hexyl Methacrylate / this compound | Building block of the polymer |
| Initiator | Ethyl 2-bromoisobutyrate | Source of the initial dormant chain |
| Catalyst | Cu(I)Br, NiBr₂ | Transition metal for redox cycle |
| Ligand | PMDETA, dNbpy, PPh₃ | Solubilizes and tunes reactivity of the metal catalyst cornell.eduacs.org |
| Solvent | Toluene, Anisole | Dissolves reactants and polymer |
| Temperature | 80–110 °C | Provides energy for reaction and controls rate cornell.edu |
RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.com The process starts with a conventional radical initiator (e.g., AIBN). The propagating radicals reversibly add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical, effectively transferring the thiocarbonylthio group between growing chains. nih.gov
This rapid exchange establishes an equilibrium where most polymer chains are dormant (capped with the RAFT agent), leading to controlled growth and low polydispersity. rsc.org The choice of the RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For methacrylates, trithiocarbonates and dithiobenzoates are effective CTAs. sigmaaldrich.comrsc.org The polymerization of various long-chain fatty acid-derived methacrylates has been successfully controlled using 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDP) as the CTA in THF at 70 °C, yielding polymers with targeted molecular weights and narrow molecular weight distributions (PDI < 1.3). rsc.org This demonstrates the high applicability of RAFT for producing well-defined poly(this compound). rsc.orgcapes.gov.br
Controlled Radical Polymerization (CRP) Approaches
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. rsc.org However, the NMP of methacrylates, including this compound, presents significant challenges. The primary obstacle is the propensity for side reactions, particularly disproportionation termination, especially at the high temperatures often required for NMP. scirp.org
Early attempts to polymerize methacrylate derivatives using NMP resulted in low monomer conversions and a loss of chain-end fidelity. scirp.org To overcome these limitations, several strategies have been developed. One successful approach involves the addition of a small amount of a controlling comonomer, such as styrene (B11656) or acrylonitrile. This comonomer is incorporated into the polymer chain and effectively mediates the polymerization, allowing for better control over the process. This technique has been successfully applied to various methacrylates, and it is anticipated that a similar approach would be effective for this compound.
Another strategy involves the design of new, more effective nitroxides and alkoxyamine initiators. researchgate.net For instance, the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile has enabled the successful NMP of methyl methacrylate (MMA) and n-butyl methacrylate (BMA) in suspension polymerization systems, achieving high conversions and controlled molecular weights up to 100,000 g/mol . researchgate.net It is plausible that such advanced initiator systems could be adapted for the controlled polymerization of this compound.
The development of photo-NMP has also shown promise for methacrylate polymerization at room temperature, which can help to minimize side reactions. scirp.org While specific studies on the NMP of this compound are not widely documented, the principles established for other methacrylates provide a clear pathway for future research in this area.
Heterogeneous Polymerization Systems
Heterogeneous polymerization, where the polymerization occurs in a multiphase system, is a cornerstone of industrial polymer production. For hydrophobic monomers like this compound, aqueous dispersed systems are particularly relevant.
Emulsion and Miniemulsion Polymerization
Emulsion polymerization is a widely used industrial process that typically involves dispersing a monomer in an aqueous medium with a surfactant to form micelles. Polymerization is initiated in the aqueous phase, and polymer particles are formed. nih.gov This technique allows for high polymerization rates and high molecular weight polymers to be produced simultaneously, with the aqueous phase providing excellent heat transfer. acs.org The synthesis of copolymers from bio-based monomers like lauryl methacrylate has been successfully carried out using emulsion polymerization, indicating its suitability for long-chain methacrylates. tandfonline.com
Miniemulsion polymerization is a variation of emulsion polymerization where the monomer is dispersed into submicron droplets (50-500 nm) using a combination of a surfactant and a co-stabilizer (hydrophobe), and high shear. conicet.gov.ar A key feature of miniemulsion polymerization is that the monomer droplets act as the primary locus of particle nucleation. acs.orgconicet.gov.ar This allows for the polymerization of very hydrophobic monomers and the incorporation of various additives into the polymer particles. conicet.gov.ar
Research on the miniemulsion polymerization of long-chain alkyl methacrylates has demonstrated the versatility of this technique. For instance, dodecyl methacrylate and stearyl methacrylate have been successfully polymerized in miniemulsion systems. cmu.edu Studies on the copolymerization of dodecafluorothis compound (a fluorinated analog) with other methacrylates via miniemulsion polymerization have also been reported, yielding stable latexes with controlled particle sizes.
| Monomer System | Polymerization Type | Particle Size (nm) | Key Findings |
| Lauryl Methacrylate / Dibutyl Itaconate | Emulsion | 51-70 | Successful synthesis of fully bio-based copolymers. tandfonline.com |
| Dodecafluorothis compound / MMA / BA | Miniemulsion | 72-99 | Particle size is dependent on emulsifier concentration. researchgate.net |
| Styrene / Dodecyl Methacrylate | Miniemulsion | Not specified | Stable miniemulsions were prepared and polymerized. cmu.edu |
This table presents data for analogs of this compound to illustrate typical results in emulsion and miniemulsion polymerization.
Microemulsion and Nanoemulsion Polymerization
Microemulsion polymerization involves thermodynamically stable, transparent oil-in-water dispersions (microemulsions) with droplet sizes typically in the range of 10-100 nm. acs.org This method can produce very small polymer particles. Kinetic studies on the microemulsion polymerization of hexyl methacrylate have been conducted, providing insights into the reaction mechanism and the factors controlling particle size and molecular weight. researchgate.net
Nanoemulsion polymerization, a related technique, utilizes kinetically stable, non-equilibrium dispersions of monomer droplets in the sub-100 nm range. These nanoemulsions can be prepared using low-energy methods, such as the phase inversion temperature (PIT) method, or high-energy methods like microfluidization. tandfonline.comtandfonline.com Research on the nanoemulsion polymerization of hexyl methacrylate has shown that it can lead to extremely fast polymerization rates, with nearly 100% conversion in minutes. tandfonline.com The resulting polymer particles are often a direct replica of the initial nanoemulsion droplets, indicating that the droplets act as templates. tandfonline.comtandfonline.com
| Monomer | Polymerization Type | Droplet/Particle Size (nm) | Monomer Conversion |
| Hexyl Methacrylate | Nanoemulsion (PIT method) | 32-44 (droplets), ~40 (particles) | ~100% in < 5 min |
| Hexyl Methacrylate | Nanoemulsion (Microfluidizer) | Not specified | Very fast reaction rates |
| Methyl Methacrylate | Microemulsion | Not specified | Kinetic studies performed |
This table showcases findings for hexyl and methyl methacrylate as analogs for this compound in micro- and nanoemulsion polymerization systems. tandfonline.comresearchgate.nettandfonline.com
Green Chemistry Principles in Polymer Synthesis
The principles of green chemistry are increasingly being integrated into polymer synthesis to create more sustainable processes and products. This includes the use of alternative solvents and renewable, bio-based raw materials.
Utilization of Deep Eutectic Solvents in Polymerization
Deep eutectic solvents (DESs) have emerged as a class of green designer solvents with properties such as negligible volatility, non-flammability, and high solvation capacity. nih.gov DESs are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), resulting in a significant depression of the melting point. rsc.org They offer a promising alternative to volatile organic compounds (VOCs) in polymer synthesis. nih.gov
The use of DESs in the polymerization of methacrylates has been explored, primarily with methyl methacrylate (MMA). rsc.orgrsc.org These studies have shown that DES can act as the solvent, and in some cases, the monomer itself can be a component of the DES (a "polymerizable eutectic"). nih.gov However, a challenge for polymerizing more hydrophobic monomers like this compound in common DES systems is their limited solubility, which may necessitate the use of co-solvents. nih.gov Research into designing DES systems with tailored hydrophobicity could expand their applicability to a wider range of monomers.
| Monomer | DES System | Polymerization Type | Key Observation |
| Methyl Methacrylate | Choline Chloride / Urea | ATRP | Controlled polymerization with low dispersity. rsc.org |
| Methyl Methacrylate | Choline Chloride / Ethylene (B1197577) Glycol | RAFT | Enhanced photostability of chain transfer agents. rsc.org |
| Acrylic Acid / Methacrylic Acid | Choline Chloride | Frontal Polymerization | DES acts as both monomer and solvent. researchgate.net |
This table provides examples of DES utilization in the polymerization of other methacrylates, suggesting potential avenues for this compound.
Bio-based Monomer Integration Strategies
The integration of bio-based monomers into polymer chains is a key strategy for increasing the sustainability of polymeric materials. These monomers can be derived from various renewable resources such as carbohydrates, terpenes, and natural oils. mdpi.comgoogle.com For methacrylic polymers, this often involves the copolymerization of a conventional methacrylate, like this compound, with a bio-based (meth)acrylate monomer.
Examples of bio-based monomers that can be copolymerized with other methacrylates include those derived from isosorbide (B1672297) (a sugar derivative), and various terpenes. mdpi.comgoogle.comnih.gov For instance, isosorbide methacrylate has been investigated as a high-performance, renewable monomer. nih.gov The copolymerization of such bio-based monomers with long-chain methacrylates like lauryl methacrylate has been described in the patent literature, suggesting that similar strategies could be applied to this compound to produce copolymers with significant bio-based content. google.com These copolymers can be synthesized using various techniques, including emulsion polymerization, which is considered an environmentally friendly process due to its use of water as the dispersion medium. tandfonline.com
The properties of the resulting copolymers can be tailored by adjusting the ratio of the comonomers. For example, copolymerizing a "soft" monomer like this compound with a "hard" bio-based monomer can produce materials with a wide range of glass transition temperatures and mechanical properties, suitable for applications such as coatings and adhesives. researchgate.net
Polymerization Kinetics and Reaction Mechanisms of Heptyl Methacrylate
Kinetic Modeling and Computational Simulations of Polymerization Processes
Kinetic modeling and computational simulations are powerful tools for understanding and optimizing the polymerization of heptyl methacrylate (B99206). A comprehensive kinetic model must account for all the elementary reactions: initiation, propagation, termination, and chain transfer. mdpi.com
The development of a kinetic model for heptyl methacrylate polymerization would typically involve a set of differential equations describing the rate of change of the concentrations of monomer, initiator, radicals of different chain lengths, and dead polymer. Software packages like PREDICI® are often used for such simulations, incorporating complex phenomena such as diffusion-controlled effects at high conversion. mdpi.com
Computational chemistry, particularly using Density Functional Theory (DFT), provides a means to calculate the rate coefficients of the elementary reactions from first principles. dergipark.org.tryok.gov.tr These calculations can elucidate the effects of monomer structure on reactivity and provide valuable parameters for kinetic models. For example, computational studies can determine the activation energies for propagation and termination steps, offering insights into the reaction mechanism at a molecular level. dergipark.org.tryok.gov.tr While comprehensive kinetic models specifically tailored for this compound are not widely published, the frameworks developed for other methacrylates, such as methyl methacrylate and butyl methacrylate, can be adapted. mdpi.comresearchgate.net These models often require the inclusion of diffusion-controlled phenomena, where the reaction rates of propagation and termination decrease significantly as the viscosity of the system increases with monomer conversion. researchgate.net
Influence of Reaction Parameters on Polymerization Rate and Monomer Conversion
The rate of polymerization and the final monomer conversion in the free radical polymerization of this compound are significantly influenced by several key reaction parameters, most notably temperature and initiator concentration.
Influence of Temperature: Temperature has a dual effect on the polymerization process. An increase in temperature accelerates the rate of initiator decomposition, leading to a higher concentration of primary radicals and thus a faster polymerization rate. mdpi.com It also increases the propagation rate coefficient. A study on the radiation-induced polymerization of this compound demonstrated a clear dependence of the polymerization rate on temperature.
| Temperature (K) | Observation | Reference |
|---|---|---|
| 160 - 300 | The rate constant of chain propagation was determined across this range, indicating the process is temperature-dependent. |
However, excessively high temperatures can also lead to an increased rate of side reactions, such as chain transfer, and can affect the termination mechanism, potentially leading to lower molecular weight polymers.
Influence of Initiator Concentration: The concentration of the initiator is a critical parameter for controlling the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization is proportional to the square root of the initiator concentration. open.edu Therefore, increasing the initiator concentration leads to a higher rate of polymerization and, consequently, a shorter time to reach a given monomer conversion. researchgate.netmdpi.com However, a higher initiator concentration also results in the formation of a larger number of polymer chains, which leads to a decrease in the average molecular weight of the polymer. researchgate.net The optimal initiator concentration is a balance between achieving a desirable polymerization rate and obtaining a polymer with the required molecular weight and properties.
Copolymerization Studies of Heptyl Methacrylate
Design and Synthesis of Heptyl Methacrylate (B99206) Heteropolymers
The synthesis of copolymers containing heptyl methacrylate can be achieved through various polymerization techniques, each offering distinct control over the final polymer architecture. These architectures—statistical, gradient, block, and graft copolymers—result in materials with unique properties suited for diverse applications.
Statistical and Gradient Copolymerization
Statistical copolymers feature a random distribution of monomer units along the polymer chain. nih.gov Their synthesis is often straightforward, typically achieved through conventional free-radical polymerization or controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization in a one-pot reaction. nih.govmdpi.com For instance, statistical copolymers of N-vinylpyrrolidone (NVP) with alkyl methacrylates have been synthesized via both free radical and RAFT polymerization. preprints.orgpreprints.org RAFT polymerization, in particular, affords greater control over molecular characteristics. preprints.orgpreprints.org Multi-component statistical copolymers, such as those containing four different methacrylate monomers, can also be synthesized in a single step using RAFT, creating complex macromolecules with tailored functionalities. nih.gov
Gradient copolymers exhibit a gradual change in monomer composition along the chain, representing a structure intermediate between random and block copolymers. uq.edu.auresearchgate.net This specific monomer arrangement can lead to unique thermal and interfacial properties. uq.edu.auresearchgate.net The synthesis of gradient copolymers typically requires methods that allow for concurrent initiation and uniform growth of all polymer chains, making CRP techniques like RAFT, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) ideal. uq.edu.auresearchgate.net These can be formed either by leveraging the differing reactivity ratios of two monomers in a batch reaction, creating a "spontaneous" gradient, or by the controlled, semi-batch feeding of a second monomer into the reaction. uq.edu.au While specific examples focusing on this compound are not extensively documented, the principles are demonstrated in systems like styrene (B11656) and methacrylic acid. google.com
Block Copolymer Architectures
Block copolymers consist of two or more distinct, covalently linked homopolymer chains. The synthesis of this compound-containing block copolymers is commonly achieved through "living" or controlled polymerization techniques that minimize termination reactions, allowing for the sequential addition of different monomers.
Key methods for synthesizing these architectures include:
Anionic Polymerization : This technique allows for the preparation of well-defined block copolymers by the sequential addition of monomers. For example, poly(styrene-b-n-hexyl methacrylate) can be prepared by the living anionic polymerization of styrene, followed by the addition of n-hexyl methacrylate. polymersource.ca
Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile method used to create a wide range of architectures, including block copolymers. cornell.edu It has been successfully used to synthesize amphiphilic diblock copolymers by combining it with other polymerization methods. For instance, poly(ethylene oxide)-block-poly(hexyl methacrylate) (PEO-b-PHMA) has been prepared by first synthesizing a PEO macroinitiator via anionic polymerization, which is then used to initiate the ATRP of hexyl methacrylate. cornell.edu
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization : RAFT is highly effective for synthesizing block copolymers with controlled molecular weight and low polydispersity. usherbrooke.ca This method has been used to create diblock copolymers of N-vinyl pyrrolidone (NVP) with hexyl methacrylate (PNVP-b-PHMA) and stearyl methacrylate (PNVP-b-PSMA) by sequential monomer addition. preprints.orgpreprints.org The synthesis can be challenging when combining different monomer families, such as less-activated monomers (LAMs) like NVP and more-activated monomers (MAMs) like methacrylates, often requiring the use of universal chain transfer agents (CTAs). preprints.orgpreprints.org
The table below summarizes examples of block copolymers synthesized using these methods, primarily featuring the closely related hexyl methacrylate.
| Copolymer System | Synthesis Method(s) | Key Findings |
| Poly(styrene-b-n-hexyl methacrylate) | Living Anionic Polymerization | Well-defined block copolymer with low polydispersity index (PDI). polymersource.ca |
| Poly(ethylene oxide)-b-poly(hexyl methacrylate) | Anionic Polymerization & ATRP | Amphiphilic diblock copolymers with controlled molecular weights and block fractions. cornell.edu |
| Poly(N-vinyl pyrrolidone)-b-poly(hexyl methacrylate) | RAFT Polymerization | Synthesis achieved using universal CTAs to control polymerization of different monomer families. preprints.orgpreprints.org |
| PAzoMA-b-PBiPMA¹ | RAFT Polymerization | All-side-chain liquid crystalline block copolymers with low polydispersity. usherbrooke.ca |
¹ PAzoMA: poly{6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate}; PBiPMA: poly{6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate}
Graft Copolymerization Strategies
Graft copolymers are produced by attaching polymer chains (grafts) as side chains to a main polymer backbone. rsc.org This architecture can be achieved through three primary strategies:
Grafting-from : In this approach, initiator sites are created along a polymer backbone, from which the graft chains are grown. Controlled radical polymerization techniques like ATRP are frequently used for this purpose. For example, poly(alkyl methacrylate) brushes have been grown from silica (B1680970) nanoparticles using surface-initiated RAFT (SI-RAFT) polymerization. benicewiczgroup.com Similarly, ATRP has been used to graft poly(glycidyl methacrylate) from a poly(vinylidene fluoride) (PVDF) backbone. rsc.org
Grafting-to : This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary functional sites. For instance, oxazoline-methacrylate graft copolymers have been synthesized by reacting pre-made polyoxazoline side chains with a poly(methacrylic acid-co-2-ethylhexyl methacrylate) backbone. rsc.org
Grafting-through (or the Macromonomer Technique ): This strategy involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). This technique is versatile and has been used to create graft copolymers like poly(methyl methacrylate-graft-isobutylene) by copolymerizing MMA with a polyisobutylene (B167198) macromonomer. google.com
Determination of Monomer Reactivity Ratios
Monomer reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer. When r₁ > 1, the propagating chain prefers to add its own monomer (M₁); when r₁ < 1, it prefers to add the other monomer (M₂). If r₁ ≈ r₂ ≈ 1, a random copolymer is formed with a composition close to the feed ratio. nih.gov An alternating copolymer is likely to form if r₁ and r₂ are both close to zero.
Several methods are employed to determine these ratios, typically involving polymerizing monomers at various feed compositions to low conversion and then analyzing the resulting copolymer composition. asianpubs.org
Common methods for determining reactivity ratios include:
Linearization Methods : The Fineman-Ross and Kelen-Tüdös methods are graphical techniques that rearrange the copolymer composition equation into a linear form to estimate r₁ and r₂. asianpubs.org
Jaacks Method : This method can evaluate copolymerization parameters using as few as two copolymerization reactions for a given monomer pair. nih.gov
Nonlinear Least-Squares (NLLSQ) : Modern computational methods provide a more accurate determination by fitting experimental data directly to the nonlinear copolymer composition equation. nih.gov
While specific reactivity ratios for this compound are not widely published, data for similar systems provide valuable insight. For the copolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1) and methyl methacrylate (MMA), the reactivity ratios were found to be r₁ = 1.00 and r₂ = 0.95, indicating nearly ideal random copolymerization. nih.gov In another study involving acrylamide (B121943) and various alkyl methacrylates, the reactivity of the methacrylate monomer was found to be higher than that of acrylamide. asianpubs.org
The table below shows reactivity ratios for various methacrylate monomer pairs from the literature.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |
| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid | Methyl Methacrylate | 1.00 | 0.95 | Nearly ideal, random copolymerization. nih.gov |
| 10-(methacryloyloxy)-decylphosphonic acid | Methyl Methacrylate | 1.01 | 0.95 | Nearly ideal, random copolymerization. nih.gov |
| Acrylamide | Hexyl Methacrylate | >1 | <1 | Copolymer is richer in hexyl methacrylate. asianpubs.org |
| Methyl Methacrylate | n-Hexyl Acrylate (B77674) | 4.32 | 0.55 | Reactivity of MMA is significantly higher. researchgate.net |
Analysis of Copolymer Composition and Sequence Distribution
Determining the composition, molecular weight, and monomer sequence distribution of a synthesized copolymer is essential for understanding its structure-property relationships. Several analytical techniques are routinely used for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR is a powerful, non-destructive technique for determining copolymer composition. uc.edumagritek.com By integrating the signals corresponding to unique protons on each monomer unit, the molar ratio of the monomers in the final copolymer can be calculated. polymersource.cauc.eduresearchgate.net For example, in a poly(styrene-b-n-hexyl methacrylate) copolymer, the composition can be determined from the ratio of aromatic proton signals from styrene to the OCH₂ signals from hexyl methacrylate. polymersource.ca Carbon-13 (¹³C) NMR can provide more detailed information about the monomer sequence distribution (e.g., triads, pentads), which reveals whether the copolymer has a more random, alternating, or blocky nature. uc.edu
Gel Permeation Chromatography (GPC) : Also known as Size Exclusion Chromatography (SEC), GPC is the primary method for determining the molecular weight (Mn and Mw) and polydispersity index (PDI) of polymers. polymersource.ca A narrow PDI (typically < 1.3) is indicative of a well-controlled or "living" polymerization process, which is crucial for the synthesis of block copolymers. polymersource.ca
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the incorporation of different monomer units into the copolymer by identifying their characteristic functional group vibrations.
Impact of Comonomer Structure on Polymerization Behavior and Macromolecular Properties
The choice of comonomer to be polymerized with this compound has a profound effect on both the polymerization process itself and the properties of the resulting macromolecule. The structure, size, and functionality of the comonomer are key factors.
Influence on Polymerization Behavior:
Influence on Macromolecular Properties:
Glass Transition Temperature (Tg) : The Tg is a critical property that defines the transition from a glassy to a rubbery state. Incorporating a comonomer with a long, flexible alkyl chain, such as heptyl or hexyl methacrylate, generally lowers the Tg of the copolymer, making it softer and more flexible. researchgate.net Studies on copolymers of methyl methacrylate (MMA) with n-hexyl methacrylate (HMA) show that increasing the HMA content decreases properties like tensile strength, storage modulus, and heat deflection temperature. researchgate.net
Thermal Stability : The comonomer can influence the thermal degradation profile of the copolymer. In MMA-HMA copolymers, a two-step degradation process was observed, with the temperature of maximum weight loss decreasing as the HMA content increased, indicating that the poly(hexyl methacrylate) segments were less thermally stable than the poly(methyl methacrylate) segments.
Solubility and Self-Assembly : In amphiphilic block copolymers, the nature of the hydrophobic block (e.g., poly(this compound)) versus the hydrophilic block dictates the self-assembly behavior in selective solvents, influencing the size and morphology of resulting micelles or other nanostructures. preprints.orgpreprints.org
Mechanical Properties : The structure of the comonomer significantly affects mechanical properties. Copolymerizing MMA with long-chain alkyl acrylates or methacrylates reduces tensile strength but can significantly increase strain or elongation at break. researchgate.net The use of multifunctional comonomers can introduce branching, which systematically alters molecular weight and Tg. rsc.org
Polymer Architecture and Morphological Engineering
Control over Macromolecular Topology
The topology of a polymer—whether it is linear, branched, or cross-linked—fundamentally dictates its physical and mechanical properties, such as viscosity, solubility, and elasticity.
The synthesis of poly(heptyl methacrylate) (PHMA) with controlled molecular weight and low dispersity can be achieved through various controlled radical polymerization (CRP) techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method for producing well-defined linear homopolymers of alkyl methacrylates. osti.gov The process involves using a RAFT chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. For instance, both n-heptyl methacrylate (B99206) and 3-heptyl methacrylate monomers can be polymerized via RAFT to create linear polymers with specific characteristics. osti.gov
Another powerful technique is copper-catalyzed reversible-deactivation radical polymerization (RDRP), which has been successfully employed for the synthesis of linear poly(n-hexyl methacrylate), a close structural analog to poly(this compound). This method offers excellent control over the polymerization process, yielding polymers with targeted degrees of polymerization.
The introduction of branching into the polymer structure can be accomplished by copolymerizing this compound with a specialized branching monomer. This approach has been demonstrated in the synthesis of branched polystyrene, where a methacrylic monomer containing a thiol group (3-mercapto hexyl-methacrylate) acts as a chain transfer agent, leading to the formation of branched architectures. mdpi.com A similar strategy can be applied to create branched poly(this compound). Hyperbranched structures can also be synthesized through the self-condensing vinyl polymerization of a specialized monomer known as an "inimer," which contains both a polymerizable vinyl group and an initiating site. google.com
Table 1: Synthesis of Linear Poly(alkyl methacrylates) via RAFT Polymerization This table presents data for various poly(alkyl methacrylates) to illustrate the typical conditions and outcomes of RAFT polymerization, a technique applicable to this compound.
| Monomer | Polymerization Technique | Initiator | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| n-Heptyl Methacrylate (L-C7MA) | RAFT | AIBN | Anisole (B1667542) | 70 °C | osti.gov |
| n-Hexyl Methacrylate (nHMA) | Cu-Catalysed RDRP | BzBiB | Methanol (B129727) or Isopropanol | 60 °C | |
| Lauryl Methacrylate (LMA) | RAFT | AIBN | 1,4-dioxane | 70 °C | mdpi.com |
Cross-linked networks of poly(this compound) are created by incorporating a cross-linking agent during polymerization. These materials form a three-dimensional network structure, rendering them insoluble and enhancing their mechanical stability. A common method involves the free-radical copolymerization of this compound with a divinyl monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov This process, often carried out in the presence of a porogen, leads to the formation of a rigid, porous material.
The structure of these networks is often heterogeneous, characterized by the presence of densely cross-linked microgels connected by less cross-linked polymer chains. nih.govresearchgate.net However, the use of controlled radical polymerization techniques, like nitroxide-mediated polymerization (NMP), can lead to the formation of more homogeneous network structures compared to conventional free-radical polymerization. researchgate.net An alternative approach involves copolymerizing this compound with a monomer containing a reactive functional group, such as glycidyl (B131873) methacrylate. mdpi.com The resulting linear or branched copolymer can then undergo a post-polymerization reaction via the epoxy groups to form a cross-linked network.
Synthesis of Linear and Branched Poly(this compound)
Fabrication of Advanced Polymeric Structures
Leveraging the controlled synthesis of poly(this compound), more complex and functional structures can be fabricated for specialized uses.
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. nih.gov This "grafting from" approach allows for the creation of dense, well-defined polymer layers that can dramatically alter the properties of the underlying substrate. acs.org Two of the most versatile methods for synthesizing poly(this compound) brushes are surface-initiated atom transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. benicewiczgroup.comepfl.ch
In these processes, an initiator or a RAFT agent is first immobilized on a substrate surface (e.g., silica (B1680970) nanoparticles, silicon wafers). The surface is then exposed to this compound monomer under polymerization conditions, causing polymer chains to grow directly from the anchored sites. benicewiczgroup.com This technique enables precise control over the thickness, grafting density, and composition of the polymer brush. acs.org Research on the closely related poly(hexyl methacrylate) has demonstrated the synthesis of high-density brushes via SI-ATRP, which have been explored for applications such as controlling the alignment of liquid crystals. kyoto-u.ac.jp
Table 2: Techniques for Synthesizing Poly(alkyl methacrylate) Brushes on Various Substrates
| Polymer | Synthesis Method | Substrate | Key Finding/Application | Reference |
|---|---|---|---|---|
| Poly(hexyl methacrylate) | SI-RAFT | Silica Nanoparticles | Anchoring of polymer brushes to improve nanoparticle dispersion. | benicewiczgroup.com |
| Poly(hexyl methacrylate) | SI-ATRP | Silicon Wafer | Creation of oil-compatible brushes for lubrication. | epfl.ch |
| Poly(hexyl methacrylate) | SI-ATRP | - | Used as a flexible underlying block to facilitate orientation in azobenzene-containing brushes. | acs.org |
| Poly(hexyl methacrylate) | Living Radical Polymerization | - | Formation of high-density brushes for controlling azimuthal anchoring of liquid crystals. | kyoto-u.ac.jp |
This compound can be used to fabricate various colloidal systems, including nanoparticles and core-shell structures. Poly(this compound) nanoparticles can be synthesized via polymerization within a nanoemulsion, which acts as a template. researchgate.net The phase inversion temperature (PIT) method is one effective technique for creating these nanoemulsions, leading to rapid polymerization and the formation of nanoparticles with narrow size distributions. researchgate.net
Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, can be synthesized using poly(this compound) as either the hydrophobic core or part of the shell. researchgate.netnih.gov Microemulsion polymerization is a common method for producing such structures. rsc.org For example, a hydrophobic core of poly(this compound) could be encapsulated within a hydrophilic polymer shell, creating an amphiphilic nanoparticle. Copolymers of hexyl methacrylate and glycidyl methacrylate have been used in organo-water emulsions with silica nanoparticles to form stable composite coatings, demonstrating their utility in complex colloidal formulations. mdpi.com
Polymer monoliths are continuous, porous materials with a sponge-like structure, characterized by a network of interconnected pores. researchgate.netacs.org These materials are highly valuable for separation applications, such as chromatography, due to their high permeability and large surface area. researchgate.net
A poly(this compound) monolith can be prepared by the in situ polymerization of this compound and a cross-linker (e.g., ethylene dimethacrylate) within a mold, such as a capillary tube. nih.gov The key to forming the desired porous architecture is the inclusion of a porogenic solvent system (a mixture of a good solvent and a poor solvent for the resulting polymer). During polymerization, the polymer precipitates to form a network of globules, and the porogen fills the voids, which become the pores of the monolith after the porogen is washed away. acs.org Research on poly(hexyl methacrylate-co-ethylene dimethacrylate) monoliths has shown their effectiveness as stationary phases for the fast separation of various organic compounds by gas chromatography. nih.gov The properties of the monolith, including pore size and surface chemistry, can be precisely tuned by adjusting the monomer-to-porogen ratio and the composition of the polymerization mixture. acs.org
Table 3: Components for Fabrication of a Poly(hexyl methacrylate) Monolithic Column This table details the components used for a poly(hexyl methacrylate) monolith, a system directly analogous to one that would be used for poly(this compound).
| Component Type | Chemical Name | Function | Reference |
|---|---|---|---|
| Monomer | Hexyl Methacrylate (HMA) | Forms the main polymer backbone. | nih.gov |
| Cross-linker | Ethylene Dimethacrylate (EDMA) | Creates a cross-linked, insoluble network. | nih.gov |
| Initiator | Azobisisobutyronitrile (AIBN) | Initiates free-radical polymerization. | mdpi.com |
| Porogen System | Mixture of solvents (e.g., propanol, butanediol) | Controls the porous structure of the monolith. | nih.gov |
Core-Shell Nanoparticles and Colloidal Systems
Precision Control of Molecular Weight and Polydispersity
The ability to precisely control the molecular weight (MW) and polydispersity index (PDI) of poly(this compound) is crucial for tailoring its physical and mechanical properties for specific applications. Conventional free-radical polymerization methods typically yield polymers with broad molecular weight distributions and limited control over chain length. In contrast, controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with predetermined molecular weights and narrow polydispersities (low PDI). sigmaaldrich.com The primary methods for achieving this level of control for methacrylates, including this compound, are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
These advanced polymerization techniques minimize termination reactions that are prevalent in conventional radical polymerization. In CRP, polymer chains grow simultaneously, and the number of active species remains relatively constant throughout the reaction. This "living" nature allows for a linear increase in molecular weight with monomer conversion and results in a polymer population where all chains have a similar length, hence a narrow molecular weight distribution (PDI values approaching 1.0). sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP method for methacrylates. sigmaaldrich.com It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically a copper complex. sigmaaldrich.com The equilibrium between the active (radical) and dormant (halide-capped) species is carefully controlled, which allows for the synthesis of polymers with predictable molecular weights and low PDIs. sigmaaldrich.comscispace.com
The molecular weight is determined by the initial ratio of monomer to initiator, while the low PDI is maintained by ensuring that the rate of deactivation is comparable to or faster than the rate of propagation. sigmaaldrich.com Research on analogous long-chain alkyl methacrylates, such as hexyl methacrylate (HMA), demonstrates the effectiveness of this technique. For instance, amphiphilic diblock copolymers of poly(ethylene oxide) and poly(hexyl methacrylate) (PEO-block-PHMA) have been synthesized with excellent control over molecular architecture using ATRP. cornell.edu In these syntheses, a PEO macroinitiator is used to polymerize HMA in the presence of a nickel catalyst, resulting in diblock copolymers with low polydispersities. cornell.edu Kinetic studies of such systems confirm the absence of termination reactions, a hallmark of a controlled polymerization process. cornell.edu
The precise control afforded by ATRP is further exemplified in the polymerization of other methacrylates like methyl methacrylate (MMA). By adjusting parameters such as catalyst concentration, initiator type, temperature, and pressure, PMMA with high molecular weights and narrow PDIs can be achieved. mdpi.com For example, using a CuBr₂/tris(2-pyridylmethyl)amine (TPMA) catalyst system with a reducing agent, high molecular weight PMMA has been synthesized, although high pressure can sometimes lead to broader distributions. mdpi.com Similarly, nickel-based catalysts like NiBr₂(PPh₃)₂ have been shown to effectively control the polymerization of MMA, yielding polymers with PDI values between 1.1 and 1.4. acs.org These findings are directly translatable to the polymerization of this compound.
| Monomer | Catalyst System | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | CuBr/bpy | MANDC | 200 | 74.9 | 18,170 | 1.16 | cmu.edu |
| Methyl Methacrylate (MMA) | CuBr/bpy | MANDC | 1000 | 22.7 | 25,770 | 1.21 | cmu.edu |
| Hexyl Methacrylate (HMA) | NiBr₂(PPh₃)₂ | PEO-Br Macroinitiator | N/A | N/A | 11,300 (PHMA block) | 1.34 | cornell.edu |
| Methyl Methacrylate (MMA) | NiBr₂(PPh₃)₂ | Ethyl 2-bromoisobutyrate | 100 | 92 | 9,400 | 1.2 | acs.org |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP technique that offers excellent control over the molecular weight and PDI of polymers. benicewiczgroup.com This method does not require a metal catalyst and instead uses a thiocarbonylthio compound as a chain transfer agent (CTA). mdpi.com The polymerization proceeds via a degenerative transfer mechanism, where the growing polymer chains are reversibly transferred between active and dormant states, mediated by the CTA. mdpi.com This process allows for the synthesis of polymers with predictable molecular weights, low PDIs, and high end-group fidelity. benicewiczgroup.commdpi.com
The effectiveness of RAFT has been demonstrated for a wide range of methacrylates, including functional and fluorinated variants. For example, the RAFT dispersion polymerization of methyl methacrylate using a fluorinated macro-RAFT agent, poly(dodecafluorothis compound)–CDB, yielded well-controlled diblock copolymers. rsc.org This indicates that even sterically demanding or functionalized this compound derivatives can be polymerized with high precision using RAFT.
Kinetic studies of RAFT polymerization of various methacrylates confirm that the molecular weight increases linearly with monomer conversion, and the PDI remains low (typically below 1.25) even at high conversions. researchgate.netnih.gov This technique has been successfully used to create poly(alkyl methacrylate) brushes on silica nanoparticles, where the control over chain length and density is critical for tailoring the final properties of the nanocomposite material. benicewiczgroup.com The synthesis of poly(hexyl methacrylate), poly(lauryl methacrylate), and poly(stearyl methacrylate) via surface-initiated RAFT (SI-RAFT) showed good control over the polymerization process. benicewiczgroup.com
| Monomer | CTA | Initiator | Monomer/CTA Ratio | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Azidoethyl Methacrylate (AzMA) | CPADB | AIBN | 344 | <75 | N/A | <1.10 | benicewiczgroup.com |
| 2-Azidoethyl Methacrylate (AzMA) | CPADB | AIBN | 600 | 60 | 50,000 | 1.13 | benicewiczgroup.com |
| Methyl Methacrylate (MMA) | CPDB | BCDY | Varied | ~50 | ~400,000 | 1.1-1.5 | nih.gov |
| Dodecafluorothis compound (DFMA) | CDB | AIBN | 100 | 94 | 34,100 | 1.15 | rsc.org |
Advanced Characterization Techniques for Heptyl Methacrylate Based Polymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the detailed chemical structure of poly(heptyl methacrylate). By probing the interactions of electromagnetic radiation with the polymer, these methods confirm the successful polymerization of the heptyl methacrylate (B99206) monomer and provide information about the arrangement of atoms within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound-based polymers. Both ¹H and ¹³C NMR are utilized to confirm the polymer's identity and to investigate its microstructure, such as tacticity (the stereochemical arrangement of the chiral centers in the main chain).
In the ¹H NMR spectrum of poly(this compound), characteristic signals corresponding to the protons in the repeating monomer unit are observed. The chemical shifts of these signals provide information about the local chemical environment of the protons.
Key ¹H NMR Signal Assignments for Poly(this compound):
| Proton Type | Chemical Shift (ppm) |
| O-CH ₂ (ester) | ~3.9 |
| CH ₃ (α-methyl) | 0.8-1.1 |
| CH ₂ (backbone) | 1.8-2.0 |
| (CH ₂)₅ (side chain) | ~1.3 |
| CH ₃ (terminal methyl) | ~0.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the tacticity of the polymer.
¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom in the polymer structure. The chemical shifts in ¹³C NMR are sensitive to the polymer's microstructure, and detailed analysis can reveal information about the distribution of meso and racemic dyads in the polymer chain. iupac.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. The FTIR spectrum of poly(this compound) displays characteristic absorption bands that confirm the presence of the ester group and the hydrocarbon backbone.
The most prominent peak in the FTIR spectrum of poly(this compound) is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1730 cm⁻¹. Other important vibrations include the C-O stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the alkyl groups. mdpi.com
Characteristic FTIR Absorption Bands for Poly(this compound):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1730 | Strong absorption, characteristic of the ester carbonyl group. |
| C-H Stretch (sp³) | 2850-2960 | Stretching vibrations of the methyl and methylene (B1212753) groups. |
| C-O Stretch | 1100-1300 | Stretching vibrations of the ester C-O bonds. |
| C-H Bend | 1385-1465 | Bending vibrations of the methyl and methylene groups. |
The absence of the C=C double bond absorption peak, which would be present in the this compound monomer at around 1640 cm⁻¹, confirms that the polymerization has occurred. mdpi.com
Chromatographic Methods for Molecular Weight Distribution Analysis
The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers. Chromatographic techniques are essential for determining these characteristics in this compound-based polymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution.
In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. chromatographyonline.com A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. researchgate.net
The resulting chromatogram is a plot of detector response versus elution volume or time. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be converted into a molecular weight distribution curve. researchgate.netresearchgate.net From this curve, various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), can be calculated. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution.
Typical GPC/SEC Data for Methacrylate-Based Polymers:
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(hexyl methacrylate) | ~400,000 | - | - |
| Poly(methyl methacrylate) | 996,000 | - | - |
| Zwitterionic Polymethacrylate | 14,100 | - | 3.10 |
Data sourced from various studies for illustrative purposes. spectrabase.commarquette.edursc.org The specific values for this compound polymers will depend on the polymerization conditions.
Thermal Analysis for Polymer Transformation Studies
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a polymer as a function of temperature. These methods provide valuable information about the thermal stability and decomposition behavior of this compound-based polymers.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com TGA is used to determine the thermal stability of a polymer and to study its decomposition kinetics. nih.gov
The TGA curve plots the percentage of weight loss against temperature. For poly(this compound), the onset of weight loss indicates the temperature at which thermal degradation begins. The decomposition of polymethacrylates can be a complex process, often occurring in multiple steps. mdpi.com These steps may involve the scission of the ester side chain followed by the degradation of the polymer backbone. mdpi.com
By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be determined using various model-free (isoconversional) methods. mdpi.comnih.gov The activation energy provides insight into the energy barrier for the degradation process and is a key parameter for predicting the long-term thermal stability of the material. Studies on similar polymethacrylates have shown that the degradation mechanism and activation energy can be influenced by the structure of the ester group. mdpi.com
Illustrative TGA Decomposition Temperatures for Polymethacrylates:
| Polymer | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) |
| Poly(methyl methacrylate) | ~270 | ~380 |
| Poly(isobornyl methacrylate) | ~235 | - |
| Poly(n-hexyl methacrylate) | - | 282-320 |
Note: These temperatures are illustrative and can vary significantly depending on the heating rate, atmosphere, and specific molecular weight of the polymer. marquette.edumdpi.com
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure changes in physical properties as a function of temperature. mit.edu In the context of this compound-based polymers, DSC is primarily employed to determine the glass transition temperature (T_g), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is critical as it defines the upper service temperature for rigid applications and the lower temperature limit for flexible applications.
The T_g of poly(n-alkyl methacrylate)s is highly dependent on the length of the alkyl side chain. For poly(this compound), the T_g is influenced by the plasticizing effect of the heptyl group, which increases the free volume and mobility of the polymer chains. While direct literature values for poly(this compound) are scarce, the T_g can be estimated by examining the trend in the poly(n-alkyl methacrylate) series. As the side chain length increases, the T_g initially decreases due to increased side-chain mobility. For instance, poly(hexyl methacrylate) has a reported T_g of approximately -5 °C. preprints.org For even longer side chains, such as in poly(lauryl methacrylate), side-chain crystallization can occur, introducing a melting temperature (T_m) in addition to the T_g. researchgate.net
In copolymers containing this compound, DSC can reveal more complex phase behaviors. For example, in block copolymers, distinct glass transitions may be observed for each block, indicating microphase separation. preprints.org A study on poly(N-vinyl pyrrolidone)-b-poly(hexyl methacrylate) block copolymers showed two separate T_g values, corresponding to each homopolymer block, although the transitions were shifted compared to the pure homopolymers, suggesting partial mixing between the phases. preprints.org Similarly, DSC analysis of nanohybrid materials incorporating dodecafluorothis compound (a fluorinated analogue) shows how the composition affects the thermal transitions of the final material. researchgate.net
Table 1: Glass Transition Temperatures (T_g) of Various Poly(n-alkyl methacrylate)s
| Polymer | Glass Transition Temperature (T_g) | Reference |
|---|---|---|
| Poly(methyl methacrylate) | ~105 °C | nih.gov |
| Poly(ethyl methacrylate) | 65 °C | nih.gov |
| Poly(n-butyl methacrylate) | 20 °C | nih.gov |
| Poly(hexyl methacrylate) | -5 °C | preprints.org |
| Poly(n-octyl methacrylate) | -45 °C | nih.gov |
| Poly(lauryl methacrylate) | -65 °C |
Microscopic and Morphological Investigations
Microscopy techniques are essential for visualizing the morphology of this compound-based polymers at the micro- and nanoscale. The arrangement of polymer chains and the formation of distinct phases or domains significantly impact the material's bulk properties.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of polymer films and nanoparticles. To enhance contrast between different phases, staining agents (like ruthenium tetroxide or osmium tetroxide) that selectively bind to one of the polymer components are often used.
For block copolymers containing a poly(this compound) segment, TEM can directly visualize the self-assembled nanostructures. Research on analogous poly(ethylene oxide)-b-poly(hexyl methacrylate) (PEO-b-PHMA) diblock copolymers has demonstrated the formation of various morphologies, including spheres, cylinders, and lamellae, depending on the block copolymer composition and processing conditions. These nanostructured domains, typically tens of nanometers in size, are revealed with high clarity by TEM, confirming the microphase separation predicted by theoretical models. csulb.edu In these systems, the morphology can be controlled to create highly ordered arrays, which is crucial for applications in nanotechnology.
Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of polymeric materials. It is particularly useful for examining the effects of composition and processing on the surface structure of coatings, films, and composite materials.
In studies of nanohybrid polyacrylate films, SEM has been used to investigate the impact of incorporating dodecafluorothis compound (DFMA). researchgate.net SEM images revealed that the surface morphology of the films changes significantly with an increase in the DFMA/methyl methacrylate weight ratio. researchgate.net At lower DFMA concentrations, the film surface is relatively smooth. As the concentration of the fluorinated monomer increases, the surface becomes rougher with the appearance of aggregated nanoparticles, leading to enhanced properties such as hydrophobicity. researchgate.net This demonstrates SEM's utility in correlating surface morphology with functional properties.
Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale, allowing for quantitative measurements of surface roughness and visualization of nanostructured domains. It can be operated in different modes, such as tapping mode, to map variations in surface topography and material properties like adhesion and viscoelasticity (phase imaging).
AFM has been instrumental in characterizing nanoparticles derived from methacrylate-based block copolymers. In a study involving poly(ethylene oxide)-b-poly(hexyl methacrylate) composites, AFM was used to confirm the shape of nanoparticles—spheres, cylinders, and lamellae—that were obtained after dissolving the hybrid material. This highlights AFM's capability to analyze the morphology of individual nanostructures, providing data that complements TEM observations. AFM is also widely used to study the surface of polymer films, revealing details about phase separation and the distribution of different components in polymer blends and copolymers. csulb.edu
Scanning Electron Microscopy (SEM)
Rheological Characterization of Polymeric Melts and Solutions
Rheology is the study of the flow and deformation of matter. For this compound-based polymers, rheological characterization provides critical information about their processability in the molten state and their performance in solution, for example, as viscosity modifiers in lubricating oils.
The flow behavior of polymer melts is complex and depends on factors like molecular weight, molecular weight distribution, and chain architecture. rsc.org For poly(n-alkyl methacrylate)s, the length of the alkyl side chain significantly influences viscoelastic properties. Studies on the elongational rheology of poly(n-alkyl methacrylate) melts, a class that includes poly(this compound), have shown that these materials can exhibit strain hardening at high strain rates. acs.orgacs.org Strain hardening, an increase in the elongational viscosity with strain, is important for processes like film blowing and fiber spinning.
The viscoelastic properties are typically measured using a rheometer in oscillatory shear mode, which yields the storage modulus (G') and loss modulus (G''). These moduli provide insight into the elastic and viscous components of the material's behavior, respectively. For polymer solutions, the viscosity's dependence on shear rate, temperature, and concentration is of primary interest. Copolymers of long-chain methacrylates like this compound are often used as viscosity index improvers in multigrade engine oils. Their effectiveness stems from the change in polymer coil size with temperature; as the temperature increases, the polymer coil expands, counteracting the natural decrease in the base oil's viscosity. researchgate.net The rheological behavior of these polymer-oil solutions can be characterized by measuring the kinematic viscosity at different temperatures and shear rates to understand their performance under operational conditions.
Table 2: Summary of Advanced Characterization Findings for this compound-Based Polymers and Analogues
| Technique | Polymer System | Key Findings | Reference |
|---|---|---|---|
| DSC | Poly(n-alkyl methacrylate)s | Glass transition temperature (T_g) decreases with increasing alkyl chain length (e.g., -5 °C for hexyl). | preprints.org |
| TEM | PEO-b-Poly(hexyl methacrylate) | Visualization of self-assembled nanostructures (spheres, cylinders, lamellae). | |
| SEM | Polyacrylate films with Dodecafluorothis compound | Surface roughness increases with higher content of the fluorinated monomer. | researchgate.net |
| AFM | Nanoparticles from PEO-b-Poly(hexyl methacrylate) | Confirmation of nanoparticle shapes (spheres, cylinders) and sizes. | |
| Rheology | Poly(n-alkyl methacrylate) melts | Exhibit strain hardening behavior in elongational flow. | acs.orgacs.org |
Functionalization and Post Polymerization Modification of Poly Heptyl Methacrylate
Chemical Derivatization of Polymer Backbones and Side Chains
The structure of poly(heptyl methacrylate) offers two primary sites for chemical derivatization: the ester group on the side chain and, to a lesser extent, the polymer backbone itself.
The most common approach to modifying the side chains of poly(alkyl methacrylate)s, including PHMA, is through transesterification. This reaction involves the exchange of the heptyl alcohol group with another alcohol, allowing for the introduction of a wide variety of functional groups. For instance, a straightforward method involves the use of lithium alkoxides, generated from the reaction of a primary alcohol with lithium diisopropylamide (LDA), to displace the existing ester groups. nih.gov This technique can be used to introduce functionalities such as alkyl, alkene, alkyne, benzyl, and ether side groups. nih.gov While this method has been demonstrated effectively on poly(methyl methacrylate), the principles are directly applicable to PHMA.
Another key side-chain modification is hydrolysis, which converts the heptyl ester groups into carboxylic acid moieties. This transformation drastically alters the polymer's properties, turning the hydrophobic PHMA into a hydrophilic, pH-responsive polymer. The hydrolysis of poly(methacrylate) esters can be achieved under basic conditions, for example, by heating the polymer in the presence of a strong base like potassium hydroxide (B78521) in a suitable solvent mixture. google.com This results in a copolymer containing both heptyl methacrylate (B99206) and methacrylic acid units, with the ratio depending on the reaction conditions.
Direct chemical derivatization of the poly(this compound) backbone is less common due to the chemical stability of the carbon-carbon single bonds. However, the introduction of reactive sites along the backbone can be achieved during the polymerization process itself. By copolymerizing this compound with a monomer containing a reactive group, subsequent modifications can be targeted specifically to these incorporated units, leaving the PHMA segments intact. This approach is discussed in more detail in section 7.4.
Incorporation of Supramolecular Interaction Sites
A sophisticated strategy for modifying poly(this compound) is the incorporation of moieties capable of forming strong, directional, non-covalent interactions, such as hydrogen bonds. This leads to the formation of supramolecular polymers with dynamic and responsive properties.
A prominent example is the use of 2-ureido-4[1H]pyrimidinone (UPy) units, which form strong, self-complementary quadruple hydrogen bonds. acs.org These UPy groups can be introduced into the polymer structure by copolymerizing this compound with a methacrylate monomer functionalized with a UPy unit (e.g., UPy-HMDI-HEMA). acs.org The resulting copolymers exhibit properties that are highly dependent on the concentration of the UPy-functionalized monomer.
Table 1: Influence of UPy-HMDI-HEMA Content on the Mechanical Properties of Poly(hexyl methacrylate) Copolymers Note: Data for poly(hexyl methacrylate) is presented as a close analogue to poly(this compound). The trends are expected to be similar.
| UPy-HMDI-HEMA (mol %) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.4 ± 0.1 | 0.3 ± 0.0 | 250 ± 20 |
| 2.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 200 ± 30 |
| 5 | 3.5 ± 0.5 | 2.0 ± 0.3 | 150 ± 25 |
| 10 | 15.0 ± 2.0 | 5.0 ± 0.5 | 100 ± 20 |
Data adapted from studies on poly(hexyl methacrylate) copolymers. acs.org
As the concentration of the UPy cross-linker increases, the mechanical properties, such as Young's modulus and tensile strength, are significantly enhanced due to the formation of a robust supramolecular network. osti.gov These hydrogen-bonded networks are dynamic and can be reversibly broken and reformed by stimuli like heat or light, leading to applications in reversible adhesives and self-healing materials.
Grafting-to and Grafting-from Methodologies for Surface and Material Modification
Grafting copolymers, where polymeric side chains are attached to a main polymer backbone, is a powerful technique to combine the properties of different polymers into a single material. For poly(this compound), both "grafting-to" and "grafting-from" approaches can be employed.
In the "grafting-to" method, pre-synthesized polymer chains with reactive end-groups are attached to a poly(this compound) backbone that has complementary reactive sites. researchgate.net For this, the PHMA backbone must first be functionalized. This can be achieved by copolymerizing this compound with a monomer containing a reactive handle, such as glycidyl (B131873) methacrylate (epoxy groups) or 2-hydroxyethyl methacrylate (hydroxyl groups). rsc.orgrsc.org For example, a pre-made polystyrene chain with a carboxylic acid end-group could be grafted onto a PHMA backbone containing epoxy groups. This approach allows for precise control over the characteristics of the grafted chains, as they are synthesized and characterized separately before the grafting reaction.
The "grafting-from" approach involves growing polymer chains directly from initiating sites that have been incorporated into the poly(this compound) backbone. sigmaaldrich.combenicewiczgroup.com This method is particularly effective for creating high-density grafted layers, often referred to as polymer brushes. mdpi.com
A common strategy is to copolymerize this compound with a monomer that can act as an initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). For instance, a comonomer containing a bromine-functionalized ester can be incorporated into the PHMA chain. This bromine site can then initiate the ATRP of another monomer, such as styrene (B11656) or methyl methacrylate, to grow well-defined polymer chains from the PHMA backbone. researchgate.net
Surface-initiated ATRP (SI-ATRP) is a variation of this technique used to modify surfaces. acs.org A substrate can be coated with a layer of poly(this compound) containing initiating sites, and then a second polymer can be grafted from this surface, altering its properties such as wettability, biocompatibility, or adhesion.
Table 2: Comparison of Grafting-to and Grafting-from Methodologies
| Feature | Grafting-to | Grafting-from |
| Grafted Chains | Pre-synthesized and well-characterized | Synthesized in-situ from the backbone |
| Grafting Density | Generally lower due to steric hindrance | Can achieve high grafting densities |
| Control over Grafted Chains | High (molecular weight, dispersity) | Good control with controlled polymerization techniques |
| Synthesis Complexity | Two-step process: synthesis of graft and then grafting reaction | Can be a one-pot or two-step process depending on initiator incorporation |
Controlled Introduction of Reactive Functional Groups
The introduction of reactive functional groups into the poly(this compound) structure is the cornerstone of most post-polymerization modification strategies. This is typically achieved through the copolymerization of this compound with a functional monomer using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP. sigmaaldrich.combenicewiczgroup.com
Common functional monomers that can be copolymerized with this compound include:
Glycidyl Methacrylate (GMA): Introduces reactive epoxy groups along the polymer chain. rsc.orgmdpi.com These epoxy rings can be opened by a variety of nucleophiles, such as amines, thiols, and carboxylic acids, to attach a wide range of functional molecules. rsc.org For example, copolymers of hexyl methacrylate and glycidyl methacrylate have been synthesized and used to create functional coatings. mdpi.com
2-Hydroxyethyl Methacrylate (HEMA): Incorporates hydroxyl groups, which are versatile handles for subsequent esterification or etherification reactions. rsc.orgscirp.org These hydroxyl groups can also participate in hydrogen bonding, influencing the material's properties. nih.gov
Methacrylic Acid (MAA): The direct copolymerization of MAA with this compound introduces carboxylic acid groups, rendering the polymer pH-sensitive. researchgate.net
Azide- or Alkyne-functional Methacrylates: These monomers introduce "clickable" functionalities that can be used for highly efficient and specific modification reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). benicewiczgroup.com
By carefully selecting the functional comonomer and controlling the polymerization conditions, it is possible to synthesize poly(this compound)-based copolymers with a precise number and distribution of reactive sites, ready for further modification.
Development of Advanced Polymeric Materials Utilizing Heptyl Methacrylate
Surface Engineering and Coating Technologies
The incorporation of heptyl methacrylate (B99206) into polymer chains is a key strategy for modifying surface properties, leading to the development of advanced coatings with tailored functionalities. The long heptyl group significantly influences surface energy, wettability, and adhesion.
The creation of surfaces that exhibit extreme repellency to both water (superhydrophobicity) and oils (oleophobicity) is of great interest for applications such as self-cleaning coatings, anti-fouling surfaces, and microfluidic devices. This behavior is typically achieved by combining low surface energy chemistry with a specific surface micro/nanostructure. Fluorinated versions of heptyl methacrylate are particularly effective in this domain.
Research has demonstrated the fabrication of superhydrophobic and oleophobic surfaces using copolymers containing dodecafluorothis compound (DFHM). One approach involves creating fluoropolymer-SiO2 hybrid nanocomposites. nih.gov In these systems, a composite consisting of poly(dodecafluorothis compound) (PDFHM) and fluoropolymer-grafted silica (B1680970) nanoparticles (NPs) is synthesized. nih.gov The self-assembly of PDFHM chains and the aggregation of the nanoparticles create a rough surface morphology, which, combined with the low surface energy of the fluorinated polymer, induces superhydrophobicity. nih.gov Thermal annealing can further enhance oleophobicity by promoting the segregation of the low-energy PDFHM chains to the surface, leading to a marked increase in surface fluorine content. nih.gov
Another method involves electrospraying block copolymers like poly(methyl methacrylate)-b-poly(dodecafluorothis compound) (PMMA-b-PDFHM) to create structured surfaces. acs.org A durable superhydrophobic and highly oleophobic coating can be achieved by casting multi-dome silica nanoparticles modified with fluoroalkylsilane, followed by an overcoat of PMMA-b-PDFHM. rsc.org This layering strategy creates a re-entrant surface structure that is crucial for repelling low-surface-tension liquids like hexadecane. rsc.org The resulting coatings exhibit superhydrophobicity with low-adhesion bouncing water droplets and high oleophobicity, even after being subjected to harsh chemical tests. rsc.org
The effectiveness of such coatings is quantified by measuring the contact angles of water and other liquids. For instance, a fluorine-containing coating derived from dodecafluorothis compound modifying an epoxy resin achieved a water contact angle of 121.8° and an ethylene (B1197577) glycol contact angle of 78.2°. mdpi.com
| Coating System | Test Liquid | Contact Angle (°) | Key Finding | Reference |
|---|---|---|---|---|
| Fluorine-modified epoxy resin with dodecafluorothis compound | Water | 121.8 | Fluorine modification significantly improves hydrophobicity. | mdpi.com |
| Fluorine-modified epoxy resin with dodecafluorothis compound | Ethylene Glycol | 78.2 | The coating demonstrates oleophobic properties. | mdpi.com |
| Multi-dome SiO2 NPs with PMMA-b-PDFHM overcoat | Water | >150 (Superhydrophobic) | Achieves a low-adhesive bouncing Cassie state for water droplets. | rsc.org |
| Multi-dome SiO2 NPs with PMMA-b-PDFHM overcoat | Hexadecane | High (Highly Oleophobic) | The coating supports a Cassie-Wenzel transition state, enabling high oleophobicity. | rsc.org |
The alkyl chain of this compound can enhance the performance of adhesives and sealants. While very polar groups are often used to bond to high-energy surfaces like metal and glass, the flexibility and van der Waals interactions provided by the heptyl group can improve adhesion to low-energy plastic substrates. In acrylic adhesive formulations, which often consist of a polymer-in-monomer solution, the choice of monomer is critical. googleapis.com Monomers like methyl methacrylate are common, but incorporating longer-chain methacrylates can modify properties like flexibility and bond strength. googleapis.com
A general strategy for creating adhesion promoters involves grafting a polar functional group onto a methacrylate molecule. adhesivesmag.com The methacrylate group provides the ability to crosslink into the main polymer network via free-radical curing, while the polar group interacts with the substrate. adhesivesmag.com While not always superior to their acrylate (B77674) counterparts, methacrylate-based promoters are effective for a range of substrates, including challenging ones like glass. adhesivesmag.com
Design of Superhydrophobic and Oleophobic Surfaces
Advanced Polymer Dispersions and Nanoparticle Applications (non-biomedical)
This compound is valuable in producing stable polymer dispersions and facilitating the uniform distribution of nanoparticles in polymer matrices for non-biomedical uses. Its solubility characteristics are key to its function in techniques like dispersion polymerization.
In non-polar solvents, such as mixtures of toluene (B28343) and decane, block copolymers containing a soluble block and an insoluble block can self-assemble into nano-objects like spheres, worms, or vesicles. acs.org This process, known as polymerization-induced self-assembly (PISA), is a powerful method for creating structured nanomaterials. For example, a soluble macro-chain transfer agent made from lauryl methacrylate (a monomer similar to this compound) can be used to stabilize the dispersion polymerization of a second, thermoresponsive monomer. acs.org this compound could serve a similar role as the solvophilic stabilizer block in non-polar media.
Furthermore, this compound can be incorporated into copolymers designed to form coatings from aqueous dispersions. For instance, superhydrophobic coatings have been created from dispersion compositions of hexyl methacrylate copolymers with glycidyl (B131873) methacrylate and silica nanoparticles. mdpi.com The hydrophobic nature of the hexyl (or heptyl) monomer contributes to the desired water-repellent properties of the final film. mdpi.com
Dispersing inorganic nanoparticles uniformly within a polymer matrix is essential for creating functional composites. researchgate.net However, weak interfacial interaction often leads to nanoparticle agglomeration. researchgate.net Specially designed ligands can act as dispersants, emulsifiers, and ultimately as comonomers that covalently link the nanoparticles to the polymer matrix. researchgate.net In such systems, this compound could be copolymerized with these functional monomers to form the polymer matrix, with its alkyl chain influencing the matrix's mechanical properties and its compatibility with the ligand-coated nanoparticles. researchgate.net
Materials for Chromatographic Separations and Filtration
Porous polymeric materials known as monoliths are widely used as stationary phases in chromatography. researchgate.net Methacrylate-based monoliths are particularly popular due to their high hydraulic permeability and the ease with which their porous structure and surface chemistry can be tailored. researchgate.netnih.gov These monoliths allow for separations at high flow rates, significantly reducing analysis times. researchgate.net
The composition of the polymerization mixture—comprising a monomer, a crosslinker, an initiator, and a porogenic solvent—determines the final properties of the monolith. researchgate.net this compound, along with similar alkyl methacrylates like hexyl methacrylate, is used as a functional monomer to control the hydrophobicity of the stationary phase. researchgate.net This is particularly useful for reverse-phase chromatography, where non-polar interactions are used to separate analytes. nih.gov
A specific example is the preparation of a capillary hexyl methacrylate monolithic column for the rapid determination of caffeine (B1668208) in food samples. The formulation for this monolith provides a template for how this compound could be used. By adjusting the monomer and porogen composition, the pore size and surface area of the monolith can be optimized for specific separation tasks.
| Component | Type | Composition (wt. %) | Function | Reference |
|---|---|---|---|---|
| Hexyl methacrylate | Monomer | 20% | Forms the polymer backbone and provides hydrophobic character. | |
| Ethylene dimethacrylate | Crosslinker | 15% | Creates a rigid, porous polymer network. | |
| Acetonitrile | Porogen | Total 64% | A solvent mixture that controls the pore structure during polymerization. | |
| Ethanol | Porogen | |||
| Phosphate buffer | Porogen | |||
| AIBN | Initiator | 1% | Initiates the free-radical polymerization. |
This table details the formulation for a hexyl methacrylate monolith, which serves as a model for a this compound-based system.
Optoelectronic and Photonic Applications (e.g., Tunable Hosts for Upconversion)
Polymers based on methacrylates are finding increasing use in optoelectronic and photonic devices due to their optical transparency, processability, and tunable properties. dergipark.org.trossila.com this compound can be used to create polymer hosts for functional chromophores, enabling applications like photon upconversion.
Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts low-energy light to higher-energy light, with potential applications in solar energy harvesting and anti-counterfeiting. cam.ac.ukrsc.orgcam.ac.uk This process requires embedding sensitizer (B1316253) and emitter chromophores into a host material. The efficiency of TTA-UC is highly dependent on the properties of this host matrix. cam.ac.ukrsc.org While rigid, glassy polymers like PMMA can host the chromophores, their high glass transition temperature (Tg) restricts the molecular diffusion needed for efficient TTA-UC. cam.ac.uk
To overcome this, copolymers are designed to have a lower Tg, creating a more rubbery environment that facilitates chromophore interaction. cam.ac.ukrsc.org This can be achieved by copolymerizing a high-Tg monomer with a low-Tg monomer. This compound, with its flexible alkyl chain, has a low Tg and can be used for this purpose. Research on copolymers of n-hexyl methacrylate (HMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA) has shown that the upconversion quantum yield increases as the Tg of the copolymer decreases. cam.ac.ukrsc.orgcam.ac.uk Incorporating this compound would similarly lower the Tg, providing a tunable host for optimizing TTA-UC performance. cam.ac.uk
In a related application, nanocomposites of zinc oxide (ZnO) nanoparticles in a poly(ethyl hexyl methacrylate) matrix have been studied for use in optical molecular switches. ekb.eg The incorporation of ZnO nanoparticles into the polymer matrix increased the refractive index, enabling better control over light propagation, which is essential for developing advanced photonic and optoelectronic devices. ekb.eg
| Copolymer Host | Composition (HMA:TFEMA ratio) | Glass Transition Temperature (Tg) (°C) | Upconversion Quantum Yield (%) | Reference |
|---|---|---|---|---|
| PHMA90TFEMA10 | 90:10 | -9.4 | 1.6 ± 0.2 | cam.ac.ukrsc.org |
| PHMA33TFEMA67 | 33:67 | 20.1 | Lower than PHMA90TFEMA10 | cam.ac.ukrsc.org |
This table, based on studies with hexyl methacrylate (HMA), illustrates the principle that increasing the content of a low-Tg monomer enhances upconversion efficiency. A similar trend would be expected with this compound.
Development of High-Performance Nanocomposite Systems
Polymer nanocomposites, which combine a polymer matrix with nanofillers, can exhibit significantly enhanced mechanical, thermal, and functional properties compared to the pure polymer. mdpi.com this compound is used in creating both the polymer matrix and functional coatings for nanofillers to improve performance.
A key challenge in nanocomposites is ensuring good compatibility between the polymer matrix and the inorganic nanofillers. rsc.org Poor compatibility leads to filler agglomeration and degrades properties. rsc.org One effective strategy is to create core-shell nanoparticles where a polymer shell improves interfacial adhesion. In one study, BaTiO3 nanoparticles were coated with a shell of poly(1H,1H,7H-dodecafluorothis compound) (PDFHMA). rsc.orgrsc.org These core-shell nanoparticles were then dispersed in a poly(vinylidene fluoride-co-hexafluoro propylene) (P(VDF-HFP)) matrix. rsc.org
| Nanocomposite System | Energy Density (J/cm³) | Breakdown Strength (MV/m) | Discharge Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Conventional Blended BTO/P(VDF-HFP) | 11.5 | 492 | 62 | Baseline performance with poor filler-matrix compatibility. | rsc.org |
| BTO@PDFHMA/P(VDF-HFP) | 16.8 | 609 | 78 | The PDFHMA shell significantly improves compatibility and dielectric properties. | rsc.org |
Responsive Polymeric Systems (e.g., Thermoresponsive and Photoresponsive Materials)
This compound is a valuable monomer for the development of advanced polymeric materials that exhibit responsiveness to external stimuli, such as temperature and light. The inclusion of the heptyl group, a seven-carbon alkyl chain, into a polymer backbone significantly influences its physicochemical properties, particularly its hydrophobicity and solubility. This section explores the utilization of this compound in the synthesis and function of thermoresponsive and photoresponsive polymeric systems, drawing on detailed research findings.
Thermoresponsive Materials
Thermoresponsive polymers undergo a reversible change in their physical properties, most commonly a phase transition in solution, upon a change in temperature. This behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). The incorporation of alkyl methacrylates, such as this compound, is a key strategy for tuning the thermoresponsive properties of polymers.
While many studies focus on shorter alkyl chains, the principles can be extended to this compound. The increased hydrophobicity imparted by the n-heptyl group would be expected to lower the LCST in aqueous systems or raise the UCST in non-aqueous systems compared to its shorter-chain analogues like hexyl or butyl methacrylate. In fact, a study on a series of zwitterionic poly(sulfobetaine methacrylate)s with varying N-n-alkyl substituents found that the polymer with an N-heptyl group was insoluble in water, which can be attributed to the high hydrophobicity of the heptyl substituent. nsf.gov
In non-aqueous systems, such as synthetic lubricating oils, poly(alkyl methacrylate)s have been shown to exhibit UCST-type thermoresponsive behavior. osti.gov A systematic study using monomers like n-hexyl methacrylate (C6MA) and 2-ethylhexyl methacrylate (C8MA) found that the cloud point (CP) in polyalphaolefin (PAO) oil was highly dependent on the average number of carbon atoms in the alkyl pendant group. osti.gov Copolymers of these monomers were synthesized to fine-tune the UCST.
Below is a table summarizing the properties of random copolymers synthesized for thermoresponsive behavior in non-aqueous media, illustrating how monomer composition affects the cloud point. While this compound was not explicitly used, its properties would be expected to fall within the trends observed for C6 and C8 methacrylates.
Table 1: Characteristics of Thermoresponsive Random Copolymers in Polyalphaolefin (PAO) osti.gov
| Copolymer | Monomer 1 Mole Fraction | Monomer 2 Mole Fraction | Average Carbons per Pendant | Cloud Point (CP) at 1 wt% in PAO (°C) |
|---|---|---|---|---|
| P(C6MA-co-C8MA) | 0.51 (C6MA) | 0.49 (C8MA) | 6.98 | 15.8 |
| P(C4MA-co-C8MA) | 0.26 (C4MA) | 0.74 (C8MA) | 7.0 | 18.1 |
| P(C4MA-co-C8MA) | 0.14 (C4MA) | 0.86 (C8MA) | 7.4 | 49.2 |
| P(C6MA-co-C12MA) | 0.89 (C6MA) | 0.11 (C12MA) | 6.7 | 5.0 |
Data derived from studies on analogous alkyl methacrylates to illustrate expected trends.
Photoresponsive Materials
Photoresponsive polymers are materials designed to change their properties upon exposure to light of a specific wavelength. researchgate.net This response is typically achieved by incorporating photochromic molecules, such as azobenzene (B91143) or spiropyran, into the polymer structure. researchgate.netrhhz.net These molecules undergo reversible isomerization when irradiated, leading to changes in polarity, conformation, and, consequently, the macroscopic properties of the polymer.
For example, research has been conducted on photoresponsive polymers based on poly(benzospiropyran hexyl methacrylate). rhhz.net In such systems, the spiropyran units provide the photoresponsiveness, while the methacrylate backbone provides the structural framework. The use of a longer alkyl chain like this compound in place of hexyl methacrylate would increase the hydrophobicity and free volume within the polymer, potentially facilitating the isomerization process of the photochromic group by providing more space for the conformational change.
Copolymers of methyl methacrylate and monomers containing azobenzene have been synthesized to create materials that respond to light. researchgate.netrhhz.net The incorporation of this compound as a comonomer in such systems could be used to tune the material's properties, such as its glass transition temperature (Tg) and mechanical characteristics, without interfering with the photoresponsive mechanism. For instance, copolymerizing a photoresponsive monomer with this compound could lower the Tg of the final material compared to using methyl methacrylate alone, making the polymer chains more mobile and potentially enhancing the photo-induced effects like mass transport in solid-state films. rhhz.net
The table below outlines representative systems of photoresponsive polymers where alkyl methacrylates serve as a key structural component.
Table 2: Examples of Photoresponsive Polymer Systems Utilizing Alkyl Methacrylates
| Polymer System | Photoresponsive Moiety | Alkyl Methacrylate Component | Stimulus/Response | Reference |
|---|---|---|---|---|
| Poly(benzospiropyran hexyl methacrylate) | Spiropyran | Hexyl methacrylate | Light-induced change in chemical structure and physical properties. | rhhz.net |
| Copolymers of methyl methacrylate and azobenzene monomers | Azobenzene | Methyl methacrylate | Light-driven cis-trans isomerization leading to changes in solution viscosity or alignment. | researchgate.net |
| Copolymers of 4-methacryloyloxyazobenzene (B13141343) (MOAB) and methyl methacrylate (MMA) | Azobenzene | Methyl methacrylate | Photoisomerization to construct photoresponsive polymers. | rhhz.net |
This table includes examples with analogous alkyl methacrylates to illustrate the role this compound would play in similar systems.
Degradation Pathways and Environmental Considerations of Poly Heptyl Methacrylate
Thermal Degradation Mechanisms
Analysis of Main-Chain Scission Events
Main-chain scission is a primary event in the thermal degradation of polymethacrylates, leading to a reduction in molecular weight and the generation of monomer through depolymerization. The process is typically initiated by a free-radical mechanism at elevated temperatures. mdpi.com Initiation can occur at several points within the polymer structure:
Weak Links: The breaking of thermally unstable head-to-head linkages, which may be incorporated during polymerization, can initiate degradation at lower temperatures. ucl.ac.ukugent.be
Chain-End Initiation: Unsaturation at chain ends, another potential result of the polymerization process, can provide a site for initiation. ucl.ac.ukugent.be
Random Scission: At higher temperatures, random homolytic scission of the polymer backbone occurs, generating macroradicals that can then "unzip" to release monomer units. ucl.ac.ukcore.ac.uk
For poly(heptyl methacrylate), as with other long-chain poly(alkyl methacrylates), main-chain scission leading to depolymerization is a significant degradation pathway. researchgate.net However, the selectivity towards monomer is generally lower than that for PMMA because side-chain reactions become more competitive. nsf.gov
Investigation of Side-Chain Elimination Reactions
A key difference in the thermal degradation of poly(this compound) compared to PMMA is the increased prevalence of side-chain elimination reactions. researchgate.netnsf.gov The presence of multiple β-hydrogens on the long heptyl ester group facilitates non-radical, intra-molecular rearrangements.
| Degradation Product | Formation Pathway |
| Heptyl Methacrylate (B99206) (Monomer) | Main-Chain Scission & Depolymerization |
| 1-Heptene (B165124) | Side-Chain Elimination |
| Methacrylic Acid | Side-Chain Elimination (residue on backbone) |
This table summarizes the primary products of thermal degradation for Poly(this compound) based on established mechanisms for long-chain poly(n-alkyl methacrylates).
Photodegradation Kinetics and Product Analysis
Photooxidative degradation occurs when poly(this compound) is exposed to ultraviolet (UV) radiation in the presence of oxygen. Research comparing different poly(alkyl methacrylates) has revealed that the size of the ester side group plays a critical role in the degradation kinetics and mechanism. researchgate.netscribd.com
Studies have found that while poly(methyl methacrylate) undergoes faster photodegradation (chain scission), it experiences slower photooxidation compared to higher poly(alkyl methacrylates) such as poly(n-hexyl methacrylate). researchgate.net This difference is attributed to the increased flexibility and mobility of the longer polymer chains, which influences the reactivity of the macroradicals formed during the process. researchgate.net The instability of polymers with long n-alkyl methacrylate chains is also linked to the presence of methyne hydrogens in the alkyl group, which can be susceptible to abstraction. researchgate.net
The general mechanism of photooxidation involves:
Initiation: Absorption of UV photons leads to the formation of free radicals via the homolytic cleavage of C-C or C-H bonds in the polymer backbone or the ester side chain. mdpi.com
Propagation: These radicals react with oxygen to form peroxy radicals, which can then abstract a hydrogen atom from another polymer chain to form hydroperoxides and a new macroradical. mdpi.com
Chain Scission: The unstable hydroperoxides can decompose, leading to the formation of alkoxy and hydroxyl radicals that promote further degradation, including scission of the main polymer chain. mdpi.com
Hydrolytic Degradation Behavior
Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. For polymethacrylates, the primary site for hydrolysis is the ester linkage in the side chain. In general, polymers with ester groups are more susceptible to hydrolysis than those with amide groups. aip.orgresearchgate.net
An in-vitro study on a terpolymer containing 90 mol% hexyl methacrylate (HMA) demonstrated excellent stability after 10 weeks of incubation in various aqueous and enzymatic solutions at 37°C. ncsu.edu The investigation showed negligible changes in molecular weight and only a minor increase in the content of methacrylic acid, indicating a very low level of hydrolysis. ncsu.edu This suggests that under typical environmental conditions, the hydrolytic degradation of poly(this compound) is expected to be extremely slow. While hydrolysis can be accelerated under strongly acidic or basic conditions and at elevated temperatures, the inherent resistance of the material to water ingress makes it stable in most aqueous environments.
| Condition | Expected Hydrolytic Degradation Rate | Rationale |
| Neutral pH, Ambient Temp. | Very Slow / Negligible | High hydrophobicity of the heptyl side chain limits water penetration into the polymer matrix. ncsu.edu |
| Acidic/Basic pH, Elevated Temp. | Accelerated | Catalyzes the cleavage of ester bonds, though still limited by water diffusion. |
This table outlines the expected hydrolytic stability of Poly(this compound) under different environmental conditions.
Predictive Modeling of Polymer Lifetime and Durability
Predicting the service lifetime of polymers like poly(this compound) requires quantitative modeling of their degradation under specific environmental stressors. While no predictive models exist specifically for poly(this compound), the methodologies developed for PMMA provide a clear framework that can be adapted. acs.orgresearchgate.net
Common approaches to lifetime prediction include:
Arrhenius-Based Models: These models are used for thermally induced degradation, relating the degradation rate to temperature. By conducting accelerated aging tests at elevated temperatures, it is possible to extrapolate the material's lifetime at normal service temperatures. researchgate.net
Stochastic Models: These models can predict service life based on the probability of random events, such as the number of chain scissions occurring due to photolytic degradation over a given time. osti.gov The model links these molecular-level events to changes in macroscopic performance properties.
Neural Network Models: Modern approaches use machine learning, such as back propagation (BP) neural networks, to model polymer aging. acs.orgresearchgate.net These models can be trained on data from accelerated aging tests, using indicators like the change in yellowness index or spectroscopic features to predict the remaining useful lifetime of the material. acs.org
To develop a predictive model for poly(this compound), one would need to perform accelerated aging studies under relevant conditions (e.g., thermal, UV exposure) and track changes in key properties. In addition to standard metrics like molecular weight reduction and color change, a robust model for PHMA would also need to account for mechanisms specific to its structure, such as the rate of side-chain elimination and changes in surface hydrophobicity.
Sustainable End-of-Life Management and Circularity Aspects
The principles of a circular economy demand that materials are reused or recycled at the end of their service life to minimize waste and conserve resources. units.it For polymethacrylates, which have low biodegradability, end-of-life management is a critical environmental consideration. dergipark.org.tr
The most promising route for creating a circular economy for poly(this compound) is chemical recycling via pyrolysis. This process, also known as depolymerization, uses heat in an oxygen-free environment to break the polymer down into its constituent monomers. ugent.beeuropa.eu For PMMA, this process can be highly efficient, with monomer recovery yields exceeding 90%. europa.eu The recovered monomer can then be purified and used to produce new, virgin-quality polymer, closing the loop.
For poly(this compound), the main challenge in chemical recycling is the competition between main-chain scission (which yields the desired this compound monomer) and side-chain elimination (which yields 1-heptene and poly(methacrylic acid)). nsf.gov This competition can lower the monomer yield compared to PMMA. However, optimization of pyrolysis conditions (temperature, pressure, residence time) can maximize the recovery of the valuable monomer. Catalytic approaches are also being explored to improve the selectivity of depolymerization for various polymethacrylates. nsf.gov
Reprocessing waste polymers into new, high-value products is another key aspect of circularity. For instance, waste PMMA has been successfully dissolved and reused as a high-quality optical host for fluorescent dyes in photonic applications. dergipark.org.trresearchgate.net Similar strategies could potentially be developed for waste poly(this compound), leveraging its unique properties for new applications and diverting it from landfill or incineration.
Theoretical and Computational Studies of Heptyl Methacrylate Systems
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations (QCC) serve as a powerful tool for investigating the reactivity and electronic structure of heptyl methacrylate (B99206). mdpi.com These computational methods, which solve the Schrödinger equation for a given molecular system, provide fundamental insights into molecular properties that govern chemical reactions. mdpi.comaps.org By employing various levels of theory, such as Density Functional Theory (DFT) and wave-function-based methods, researchers can predict and analyze key parameters related to the reactivity of heptyl methacrylate monomers and their corresponding radicals. mdpi.comiiarjournals.org
A primary focus of QCC in this context is the elucidation of electronic properties that influence polymerization behavior. iiarjournals.org Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. iiarjournals.org The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For methacrylate monomers, the electrophilicity index (ω), calculated from the ionization potential and electron affinity (which are related to HOMO and LUMO energies), is a key descriptor of their reactivity towards nucleophiles. iiarjournals.org
Furthermore, QCC enables the detailed study of reaction mechanisms, including the transition states of propagation and termination steps in radical polymerization. mdpi.comresearchgate.net By calculating the activation energies and reaction enthalpies for these elementary reactions, a deeper understanding of the polymerization kinetics can be achieved. researchgate.net For instance, DFT calculations can be used to model the addition of a this compound radical to a monomer unit, identifying the geometry of the transition state and the associated energy barrier. researchgate.net This information is invaluable for predicting polymerization rates and understanding the influence of the heptyl ester group on reactivity compared to other alkyl methacrylates. researchgate.net
Different computational methods and basis sets can be employed, and their selection impacts the accuracy of the results. mdpi.com For large systems like those involving polymers, DFT methods are often favored due to their balance of computational cost and accuracy. mdpi.com Semi-empirical methods can also be used for very large systems, though they may be less accurate in predicting activation barriers. mdpi.com The choice of method, such as B3LYP or M06-2X, and basis set, like 6-31G* or def2-TZVP, is critical for obtaining results that correlate well with experimental data. iiarjournals.orgdergipark.org.tr
| Parameter | Description | Typical Calculated Value Range for Methacrylates |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -10.5 to -9.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 9.0 to 11.0 |
| Electrophilicity (ω) | Global electrophilicity index | 1.0 to 2.0 |
| Hardness (η) | Chemical hardness, related to the HOMO-LUMO gap | 4.5 to 5.5 |
| Softness (σ) | Chemical softness, the inverse of hardness | 0.18 to 0.22 |
Molecular Dynamics Simulations of Polymer Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to investigate the conformational landscape and intermolecular interactions of poly(this compound) (PHMA). researchgate.netresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of equilibrium properties. researchgate.netacs.org By modeling the polymer chain at an atomistic or coarse-grained level, MD simulations offer insights into the structure-property relationships of PHMA in various environments. acs.orguni-bayreuth.de
MD simulations are also instrumental in understanding the intermolecular interactions within the bulk polymer and in solution. google.com These interactions, which include van der Waals forces and potential weak electrostatic interactions, govern the cohesive energy, density, and glass transition temperature (Tg) of the material. acs.orgrsc.org Simulations can quantify the radial distribution functions between different atomic groups, providing a detailed picture of the local structure and packing. rsc.org For poly(n-alkyl methacrylates), the aggregation of the alkyl side chains can lead to the formation of nanodomains, which has been observed in simulations of related polymers like poly(n-hexyl methacrylate). acs.org
The dynamic properties of PHMA can also be investigated using MD simulations. rsc.orgacs.org By analyzing the trajectories of atoms and polymer chains over time, it is possible to calculate diffusion coefficients, relaxation times, and the response to external stimuli. rsc.org For example, simulations can probe the mobility of the polymer surface and the reorientation of surface molecules upon contact with a liquid, which is relevant for understanding wetting and adhesion properties. utwente.nl The local dynamics, such as the rotation of the ester side group and the motion of the α-methyl group, are also accessible through MD simulations and are influenced by the polymer's stereochemistry and the surrounding environment. rsc.org
| Property | Description | Simulated Value/Observation |
| Radius of Gyration (Rg) | A measure of the polymer chain's size. | Increases with the length of the alkyl side chain. |
| End-to-End Distance | The distance between the two ends of the polymer chain. | Dependent on backbone conformation and side-chain packing. |
| Backbone Dihedral Angle Distribution | The probability of finding specific torsion angles along the polymer backbone. | Predominantly trans conformations are typically observed. researchgate.net |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. | Can be estimated from changes in density or mobility with temperature. rsc.org |
| Side Chain Aggregation | The tendency of the alkyl side chains to cluster together. | Formation of alkyl nanodomains is possible. acs.org |
| Surface Molecule Reorientation | The change in orientation of molecules at the polymer surface. | Can be simulated to understand contact angle hysteresis. utwente.nl |
Computational Prediction of Polymerization Kinetic Parameters
Computational methods, particularly quantum chemical calculations, are increasingly used to predict the kinetic parameters of polymerization reactions, including those for this compound. mdpi.commdpi.com These in silico approaches provide a valuable alternative and complement to experimental studies, which can be laborious and challenging. arxiv.org By modeling the elementary reactions involved in polymerization, it is possible to estimate rate coefficients and reactivity ratios. wpmucdn.comacs.org
The prediction of propagation rate coefficients (k_p) is a central focus of these computational studies. researchgate.netmdpi.com Using Transition State Theory (TST) in conjunction with the energetic information obtained from QCC, the rate constants for the addition of a growing polymer radical to a monomer can be calculated. mdpi.comdergipark.org.tr The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. researchgate.net For example, DFT methods have been successfully employed to predict k_p values that are in qualitative agreement with experimental trends for various acrylate (B77674) and methacrylate monomers. researchgate.netresearchgate.net
Beyond the propagation rate, computational methods can also be used to investigate other important kinetic phenomena. This includes chain transfer reactions, which can significantly impact the molecular weight of the resulting polymer. mdpi.com The reactivity ratios in copolymerization can also be predicted by calculating the rate coefficients for the four possible propagation reactions (two homopropagations and two cross-propagations). dergipark.org.tracs.org This information is crucial for understanding and controlling the composition of copolymers. arxiv.org
| Parameter | Description | Method of Prediction |
| Propagation Rate Coefficient (k_p) | The rate constant for the addition of a radical to a monomer. | Quantum Chemical Calculations (e.g., DFT) and Transition State Theory. mdpi.comdergipark.org.tr |
| Activation Energy of Propagation (E_a) | The energy barrier that must be overcome for the propagation reaction to occur. | Calculated from the energy difference between the transition state and the reactants. researchgate.net |
| Reactivity Ratios (r1, r2) | In copolymerization, the ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the comonomer. | Calculated from the rate coefficients of the four propagation reactions. dergipark.org.tracs.org |
| Chain Transfer Constants | Rate constants for the transfer of the radical activity to another molecule (e.g., monomer, solvent, or chain transfer agent). | Can be estimated using quantum chemical calculations of the transfer reaction pathways. mdpi.com |
| Termination Rate Coefficient (k_t) | The rate constant for the reaction between two growing polymer radicals. | Can be influenced by diffusion and is often modeled empirically within kinetic simulations. mdpi.com |
In Silico Approaches to Structure-Property Relationships
In silico approaches, encompassing a range of computational techniques, are pivotal in establishing and understanding the structure-property relationships of polymers like poly(this compound). acs.orgnih.gov These methods allow for the prediction of macroscopic material properties based on the chemical structure of the monomer and the resulting polymer architecture. acs.orgcsic.es This predictive capability is crucial for the rational design of new materials with tailored characteristics. acs.org
One of the key areas where in silico methods have been applied is the prediction of thermomechanical properties. acs.orgresearchgate.net For instance, the glass transition temperature (Tg), a critical property of amorphous polymers, can be estimated using various computational models. csic.escsic.es These models often leverage quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimental Tg values. csic.es Molecular dynamics simulations can also predict Tg by observing changes in properties like density or mobility as a function of temperature. rsc.org
The relationship between the chemical composition of (meth)acrylate-based copolymers and their final properties can be systematically investigated using computational tools. acs.orgresearchgate.net By varying the composition of a copolymer in silico, it is possible to predict how properties such as the storage modulus and loss factor will change. researchgate.net This allows for the efficient exploration of a wide range of material compositions without the need for extensive experimental synthesis and characterization. acs.org
Furthermore, in silico models are employed to predict other important polymer properties. For example, the hydrolytic degradation of polymers can be modeled to inform the design of degradable materials. nih.gov The surface properties of polymers, such as surface tension and contact angle, can also be predicted and correlated with the underlying chemical structure and intermolecular forces. utwente.nlnih.gov The use of molecular hydrophobicity parameters, such as Hildebrand solubility parameters or LogP values, can provide insights into bulk polymer phenomena and the behavior of polymers in solution. nih.gov
| Property | Structural Feature Investigated | In Silico Method | Predicted Trend |
| Glass Transition Temperature (Tg) | Length of the alkyl side chain | QSPR, Molecular Dynamics | Tg generally decreases with increasing side chain length up to a certain point, then may increase due to side-chain crystallization. utwente.nl |
| Mechanical Modulus | Crosslink density in a copolymer network | Molecular Modeling | The rubbery modulus increases with increasing crosslink density. researchgate.net |
| Surface Tension | Polymer chemistry and hydrophobicity | QSPR, Molecular Modeling | Can be correlated with Hildebrand solubility parameters. nih.gov |
| Degradation Rate | Hydrolytic stability of the ester group | In silico degradation models | Can be related to hydrophobicity and glass transition temperature. nih.gov |
| Solubility | Polymer-solvent interactions | Molecular Dynamics, Solubility Parameter calculations | Can be predicted based on the similarity of solubility parameters between the polymer and the solvent. |
| Chain Dimensions | Bulkiness of the side group | Rotational Isomeric State (RIS) Monte Carlo simulations | Increased bulkiness can lead to an increase in the trans backbone conformer population and affect chain dimensions. researchgate.net |
Emerging Trends and Future Research Directions in Heptyl Methacrylate Polymer Science
Innovations in Polymer Synthesis and Material Engineering
The development of advanced polymers based on heptyl methacrylate (B99206) is increasingly reliant on sophisticated synthesis and engineering strategies. Traditional free-radical polymerization, while still relevant, is often supplemented or replaced by controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sheffield.ac.uk These methods offer precise control over molecular weight, architecture, and functionality, which is crucial for creating materials with tailored properties. sheffield.ac.uknih.gov For instance, the RAFT process has been used to facilitate the depolymerization of polymethacrylates under moderate conditions, opening avenues for chemical recycling. nih.gov
A primary strategy in material engineering is the copolymerization of heptyl methacrylate with other functional monomers. This approach allows for the fine-tuning of the final polymer's characteristics. By incorporating monomers with different properties, researchers can create copolymers with enhanced thermal stability, specific solubility, or desired mechanical strength. lidsen.comacs.org For example, copolymerizing long-chain alkyl methacrylates like hexyl methacrylate with glycidyl (B131873) methacrylate (GMA) produces copolymers with epoxy groups that can form strong covalent bonds with substrates, a desirable trait for advanced coatings. mdpi.com Similarly, creating block copolymers, where distinct polymer chains are linked together, allows for the self-assembly of these materials into complex nanostructures like micelles and vesicles for various applications. dur.ac.ukresearchgate.net
Post-polymerization modification represents another powerful tool. This involves chemically altering the polymer after its initial synthesis to introduce new functional groups. acs.org This technique provides a versatile pathway to a wide range of functional materials from a single parent polymer, expanding the potential applications significantly.
Table 1: Comparison of Polymerization Techniques for Methacrylates
| Polymerization Technique | Key Features | Resulting Polymer Characteristics | Reference |
|---|---|---|---|
| Free-Radical Polymerization | Simple, cost-effective, rapid. | Broad molecular weight distribution; less control over architecture. | mdpi.comacs.org |
| ATRP (Atom Transfer Radical Polymerization) | Uses a transition-metal catalyst to control polymerization. | Well-defined polymers with predetermined molecular weights and low dispersity. | sheffield.ac.uk |
| RAFT (Reversible Addition-Fragmentation chain Transfer) | Employs a chain transfer agent for controlled polymerization. | Precise control over molecular weight and architecture; applicable to a wide range of monomers. | sheffield.ac.uknih.gov |
| Anionic Polymerization | Involves living anionic chain ends. | Synthesis of well-defined block copolymers with narrow molecular weight distributions. | dur.ac.uk |
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Methacrylate-based Resins)
This compound and other methacrylate esters are integral to advanced manufacturing, particularly in photopolymerization-based 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). acs.orgmdpi.com These processes utilize liquid photocurable resins that solidify upon exposure to UV light. acs.org The resin is typically a mixture of monomers, oligomers, and photoinitiators. mdpi.com
The inclusion of this compound as a monomer in these resins is a key strategy for tuning the properties of the final printed object. Due to its seven-carbon alkyl chain, this compound can impart greater flexibility and a lower glass transition temperature (Tg) to the polymer network compared to shorter-chain methacrylates like methyl methacrylate (MMA). This allows for the formulation of resins that produce less brittle and more impact-resistant parts. The viscosity of the resin, a critical parameter for the printing process, can also be adjusted by varying the concentration and type of methacrylate monomers. mdpi.com
Table 2: Properties of 3D-Printed Methacrylate-Based Materials
| Material System | Manufacturing Technology | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| PMMA-based Resin | 3D Printing (Powder-based) | Tensile Strength: 2.91 MPa (un-infiltrated), 26.6 MPa (epoxy-infiltrated). | Functional prototypes, investment casting models. | emerald.com |
| Proprietary Methacrylate Resin (E-Shell 450) | 3D Printing (DLP) | Tensile Strength: 40–48 MPa; Hardness (Shore D): 82-85. | Medical devices, hearing aids. | mdpi.com |
| (Meth)acrylate-based Photopolymer | General Photopolymerization | High reactivity, versatile mechanical properties (rigid to flexible). Prone to shrinkage stress. | Microfluidics, biomedical devices, rapid prototyping. | acs.org |
| Thiol-Ene Resins | Photopolymerization | Lower shrinkage stress compared to acrylates; reduced oxygen inhibition. | High-performance functional parts. | acs.org |
Cross-Disciplinary Research Opportunities for Novel Material Functionality
The unique properties of this compound-based polymers make them valuable in numerous cross-disciplinary research areas, driving innovation in fields ranging from materials science to biotechnology.
One significant area of application is in the development of functional coatings. Copolymers of hexyl methacrylate and glycidyl methacrylate, combined with silica (B1680970) nanoparticles, have been used to create superhydrophobic surfaces. mdpi.com The long alkyl chains of the methacrylate contribute to the low surface energy required for water repellency, while the glycidyl methacrylate ensures strong adhesion to the substrate. mdpi.com This research opens doors for creating self-cleaning, anti-icing, and corrosion-resistant surfaces for various industrial and consumer products.
In the biomedical field, methacrylates are explored for applications such as dental materials and biocompatible devices. mdpi.comspecificpolymers.com The ability to tune the mechanical properties and surface chemistry is critical. For instance, bromine-containing methacrylates are investigated for their radiopaque properties in dental composites. specificpolymers.com While specific biocompatibility testing is essential for any material intended for medical use, the versatility of methacrylate chemistry provides a broad platform for designing new biomaterials. mdpi.com
Furthermore, methacrylate polymers are being utilized to create advanced separation media and microfluidic devices. mdpi.commdpi.com Porous polymer monoliths, which can be synthesized from monomers like hexyl acrylate (B77674), serve as stationary phases in chromatography for separating complex chemical mixtures. mdpi.com The ability to functionalize the polymer surface allows for the creation of highly specific separation systems. mdpi.com The integration of such polymers into microfluidic "lab-on-a-chip" systems is a rapidly advancing field, promising to revolutionize chemical analysis and diagnostics. mdpi.com
Table 3: Cross-Disciplinary Applications of Alkyl Methacrylate Polymers
| Application Area | Material System | Enabling Property | Research Focus | Reference |
|---|---|---|---|---|
| Functional Coatings | Poly(hexyl methacrylate-co-glycidyl methacrylate) with silica nanoparticles. | Low surface energy and covalent bonding. | Creating superhydrophobic and robust surfaces. | mdpi.com |
| Separation Science | Hexyl acrylate polymer monolith. | Tunable porosity and surface chemistry. | High-efficiency separation and pre-concentration of analytes. | mdpi.com |
| Biomedical Devices | Methacrylate-based resins. | Biocompatibility and customizable mechanical properties. | 3D printing of hearing aids and other medical components. | mdpi.com |
| Photonics | Styrene-fluoromethacrylate block copolymers. | Controlled refractive index and self-assembly. | Development of novel photonic materials. | dur.ac.uk |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing heptyl methacrylate, and how can purification efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of methacrylic acid with heptanol, catalyzed by sulfuric acid or enzymatic methods. Key steps include:
- Reaction Conditions : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal degradation. Confirm purity via gas chromatography (GC) with flame ionization detection, ensuring ≥98% purity for polymerization studies .
- Troubleshooting : Neutralize residual acid with sodium bicarbonate to prevent premature polymerization during storage .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies characteristic peaks: δ 5.55–6.10 (methacryloyl vinyl protons) and δ 4.10–4.20 (ester methylene protons). ¹³C NMR confirms carbonyl (δ 167–170 ppm) and quaternary carbon (δ 125–130 ppm) .
- FTIR : Validate ester carbonyl stretching (~1720 cm⁻¹) and C=C stretching (~1635 cm⁻¹). Absence of OH stretches (~3400 cm⁻¹) confirms complete esterification .
Q. What initiators are suitable for radical polymerization of this compound, and how do they affect kinetics?
- Methodological Answer :
- Thermal Initiators : Azobisisobutyronitrile (AIBN) at 60–70°C (1–2 wt%) achieves moderate conversion (60–80% in 6 hours). Monitor via gravimetry or real-time FTIR .
- Photoinitiators : Use 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV light (365 nm) for rapid polymerization (<30 minutes). Oxygen inhibition must be mitigated via nitrogen purging .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature gradients) influence molecular weight distribution in this compound polymers?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., toluene vs. DMF) alter chain-transfer constants. For high Mn (≥100 kDa), use toluene (low chain-transfer activity) .
- Temperature Gradients : Non-isothermal conditions (e.g., ramping from 60°C to 90°C) broaden polydispersity (Đ > 2.0). Isothermal control (70°C ± 1°C) maintains Đ < 1.5 .
- Table 1 : Comparison of Solvent Impact on Polymer Properties
| Solvent | Mn (kDa) | Đ | Conversion (%) |
|---|---|---|---|
| Toluene | 120 | 1.3 | 85 |
| DMF | 75 | 2.1 | 92 |
Q. What strategies mitigate oxygen inhibition in bulk vs. solution photopolymerization of this compound?
- Methodological Answer :
- Bulk Systems : Pre-purge with nitrogen for 30 minutes. Incorporate sacrificial amines (e.g., triethylamine) to scavenge dissolved oxygen .
- Solution Systems : Use degassed solvents (freeze-pump-thaw cycles) and sealed reactors. Real-time monitoring via Raman spectroscopy detects oxygen-induced retardation .
Q. How does copolymer composition (e.g., with methyl methacrylate) affect thermal stability and glass transition temperature (Tg)?
- Methodological Answer :
- DSC Analysis : Tg increases linearly with this compound content due to side-chain crystallinity disruption. For example:
- 100% poly(this compound): Tg ≈ -20°C
- 50:50 copolymer with methyl methacrylate: Tg ≈ 50°C .
- TGA : Decomposition onset (Td) decreases with higher heptyl content (e.g., Td = 220°C vs. 260°C for methyl methacrylate homopolymer) due to reduced backbone stability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound's reactivity ratios in copolymerization?
- Methodological Resolution :
- Kinetic Studies : Use the Mayo-Lewis equation with low-conversion data (<10%) to avoid composition drift. Discrepancies often arise from high-conversion experiments where reactivity ratios are skewed .
- Table 2 : Reported Reactivity Ratios (r₁ = this compound, r₂ = comonomer)
| Comonomer | r₁ | r₂ | Study Conditions |
|---|---|---|---|
| Styrene | 0.45 | 0.32 | Bulk, 70°C, AIBN |
| Acrylic acid | 1.10 | 0.75 | Solution (THF), 60°C |
Ethical and Reproducibility Considerations
- Data Transparency : Provide raw NMR/FTIR files, DSC/TGA thermograms, and polymerization rate curves as supplementary materials to enable replication .
- Safety Protocols : Adhere to OSHA guidelines for methacrylate handling (e.g., ventilation, PPE) as outlined in chemical safety datasheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
